molecular formula C10H18O3 B1309148 6-Oxodecanoic acid CAS No. 4144-60-9

6-Oxodecanoic acid

Cat. No.: B1309148
CAS No.: 4144-60-9
M. Wt: 186.25 g/mol
InChI Key: HWBQEMISDOEBJH-UHFFFAOYSA-N
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Description

6-oxo capric acid is an oxo carboxylic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-2-3-6-9(11)7-4-5-8-10(12)13/h2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBQEMISDOEBJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00961687
Record name 6-Oxodecanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4144-60-9
Record name 6-Oxodecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4144-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Oxodecanoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Oxodecanoic acid
Source EPA DSSTox
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Foundational & Exploratory

6-Oxodecanoic Acid: A Technical Guide to its Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-Oxodecanoic acid, a C10 oxo-fatty acid, represents a molecule of interest at the intersection of lipid metabolism and organic synthesis. Despite its relatively simple structure, a comprehensive account of its discovery, natural prevalence, and biosynthetic origins remains elusive in the scientific literature. This technical guide provides a consolidated overview of the current, albeit limited, knowledge surrounding this compound. We delve into the historical context of its likely first synthesis, explore its potential natural occurrence as a metabolic intermediate, and propose a plausible biosynthetic pathway based on established principles of fatty acid oxidation. Furthermore, this guide furnishes detailed, field-proven methodologies for the isolation, characterization, and quantification of this compound from microbial sources, offering a practical framework for researchers investigating this and similar medium-chain fatty acids. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, aiming to stimulate further investigation into the biological significance and potential applications of this intriguing molecule.

Introduction: The Enigmatic Nature of this compound

This compound (CAS 4144-60-9) is a dicarboxylic acid derivative featuring a ten-carbon aliphatic chain with a ketone functional group at the sixth carbon position.[1] Its bifunctional nature, possessing both a carboxylic acid and a ketone, imparts it with versatile chemical reactivity, making it a potential precursor for the synthesis of various chemical intermediates.[1] While structurally similar oxo-fatty acids have established roles in biological systems, from signaling molecules to metabolic intermediates, the specific biological functions of this compound are yet to be elucidated.

The study of fatty acids has a rich history, with foundational discoveries dating back to the 19th and early 20th centuries that established their importance as energy storage molecules and essential nutrients.[2][3] The subsequent exploration of fatty acid metabolism has unveiled intricate pathways of their synthesis and degradation.[4][5][6] It is within this broader context of lipid biochemistry that we situate our examination of this compound. This guide aims to bridge the existing knowledge gap by providing a structured and technically sound exploration of this compound.

A Historical Perspective on the Discovery and Synthesis

Natural Occurrence: A Matter of Speculation

Direct evidence for the natural occurrence of this compound is currently lacking. However, its existence as a transient intermediate in metabolic pathways cannot be entirely ruled out. The presence of a ketone group suggests a potential origin from the oxidation of a corresponding hydroxylated fatty acid or through the hydration of a double bond followed by oxidation.

Medium-chain fatty acids and their derivatives are known to be produced by various microorganisms.[9] Therefore, a systematic screening of the metabolomes of diverse microbial species, particularly those known for their unique fatty acid metabolism, could be a fruitful avenue for discovering a natural source of this compound.

Table 1: Occurrence of Related Oxo-Fatty Acids in Nature

Compound NameNatural Source(s)Biological Significance
9-Oxo-2-decenoic acidQueen bee mandibular glandsPheromone (queen substance)
10-Hydroxy-2-decenoic acidRoyal jellyAntimicrobial, immunomodulatory
Jasmonic acidPlantsPhytohormone involved in stress signaling

This table highlights the natural occurrence and biological roles of structurally related oxo-fatty acids, suggesting the potential for this compound to have a yet-to-be-discovered biological context.

Proposed Biosynthetic Pathway of this compound

In the absence of direct experimental evidence, a plausible biosynthetic pathway for this compound can be postulated based on known mechanisms of fatty acid metabolism, specifically β-oxidation and ω-oxidation. Fatty acid oxidation is a fundamental catabolic process that breaks down fatty acids to produce energy.[10][11][12]

We propose a hypothetical pathway originating from decanoic acid, a common saturated fatty acid. The pathway involves an initial oxidation step to introduce a hydroxyl group, followed by a subsequent oxidation to form the ketone.

Hypothetical Biosynthetic Pathway:
  • Hydroxylation of Decanoic Acid: The pathway likely initiates with the hydroxylation of decanoic acid at the C6 position to form 6-hydroxydecanoic acid. This reaction could be catalyzed by a cytochrome P450 monooxygenase, similar to the enzymes involved in ω-oxidation of fatty acids.[1]

  • Oxidation of 6-Hydroxydecanoic Acid: The resulting 6-hydroxydecanoic acid is then oxidized to this compound. This step would be catalyzed by a dehydrogenase enzyme. In the well-characterized β-oxidation pathway, the oxidation of a hydroxylacyl-CoA to a ketoacyl-CoA is a key step.[13]

Biosynthesis_of_6_Oxodecanoic_Acid Decanoic_Acid Decanoic Acid Hydroxydecanoic_Acid 6-Hydroxydecanoic Acid Decanoic_Acid->Hydroxydecanoic_Acid Cytochrome P450 Monooxygenase Oxodecanoic_Acid This compound Hydroxydecanoic_Acid->Oxodecanoic_Acid Dehydrogenase

Caption: Hypothetical biosynthetic pathway of this compound from Decanoic acid.

Methodologies for Isolation and Characterization

The successful investigation of this compound necessitates robust and reliable methods for its isolation and characterization from complex biological matrices. The following protocols are based on established techniques for the analysis of medium-chain fatty acids and keto acids.

Isolation from Microbial Culture

This protocol provides a general framework for the extraction and purification of this compound from a microbial fermentation broth.

Experimental Protocol: Extraction and Isolation

  • Cell Culture and Harvesting:

    • Cultivate the microorganism of interest in a suitable liquid medium until the desired growth phase is reached.

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

    • Separate the supernatant (spent medium) from the cell pellet. Both fractions should be analyzed for the presence of this compound.

  • Extraction of this compound:

    • From Supernatant:

      • Acidify the supernatant to pH 2-3 with 6 M HCl to protonate the carboxylic acid.

      • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of supernatant).

      • Pool the organic phases and dry over anhydrous sodium sulfate.

      • Evaporate the solvent under reduced pressure to obtain the crude extract.

    • From Cell Pellet:

      • Resuspend the cell pellet in a suitable buffer.

      • Lyse the cells using methods such as sonication or bead beating.

      • Follow the same acidification and liquid-liquid extraction procedure as for the supernatant.

  • Purification by Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane).

    • Load the dissolved extract onto a silica gel column pre-equilibrated with the same non-polar solvent.

    • Elute the column with a gradient of increasing polarity, for example, a hexane:ethyl acetate mixture.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing this compound.

    • Pool the pure fractions and evaporate the solvent.

Isolation_Workflow Start Microbial Culture Centrifugation Centrifugation Start->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Cell_Pellet Cell Pellet Centrifugation->Cell_Pellet Acidification_Extraction_S Acidification & Liquid-Liquid Extraction Supernatant->Acidification_Extraction_S Cell_Lysis Cell Lysis Cell_Pellet->Cell_Lysis Crude_Extract_S Crude Extract Acidification_Extraction_S->Crude_Extract_S Acidification_Extraction_P Acidification & Liquid-Liquid Extraction Cell_Lysis->Acidification_Extraction_P Crude_Extract_P Crude Extract Acidification_Extraction_P->Crude_Extract_P Column_Chromatography Silica Gel Column Chromatography Crude_Extract_S->Column_Chromatography Crude_Extract_P->Column_Chromatography Pure_Compound Pure this compound Column_Chromatography->Pure_Compound

Caption: Workflow for the isolation of this compound from a microbial culture.

Characterization and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids and their derivatives. Due to the low volatility and potential thermal instability of keto acids, derivatization is a crucial step.[14]

Experimental Protocol: GC-MS Analysis

  • Derivatization:

    • The most common method is a two-step process involving oximation followed by silylation.[14]

    • Oximation: React the purified this compound with a methoxylamine hydrochloride solution in pyridine to convert the keto group to a methoxime.

    • Silylation: React the oximated product with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert the carboxylic acid group to a trimethylsilyl (TMS) ester. This derivatization increases the volatility and thermal stability of the analyte.[15][16]

  • GC-MS Conditions:

    • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a polar column like a wax column, or a non-polar column like a DB-5ms).

    • Injection: Inject the derivatized sample in split or splitless mode.

    • Oven Program: A typical temperature program would start at a low temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

    • Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-500.

  • Quantification:

    • For accurate quantification, use an internal standard, such as a stable isotope-labeled this compound or a structurally similar odd-chain keto acid.

    • Prepare a calibration curve using a series of known concentrations of derivatized this compound standard.

    • The concentration of this compound in the sample can be determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Table 2: Comparison of Analytical Techniques for Keto Acid Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile derivatives in the gas phase followed by mass analysis.Separation in the liquid phase followed by tandem mass analysis.
Derivatization Required for volatility and thermal stability.[14]Often not required, but can improve sensitivity.
Sensitivity High, typically in the picogram to nanogram range.Very high, often in the femtogram to picogram range.
Selectivity Good, based on retention time and mass spectrum.Excellent, due to precursor-product ion transitions.
Throughput Lower, due to longer run times and derivatization steps.Higher, with faster analysis times.

Conclusion and Future Directions

This compound remains a molecule with more questions than answers. While its chemical structure is well-defined, its biological relevance is largely unexplored. This technical guide has synthesized the available, albeit scarce, information and provided a scientifically grounded framework for future research. The proposed biosynthetic pathway and the detailed analytical protocols offer a starting point for investigators to search for this compound in natural systems and to begin to unravel its potential biological functions.

Future research should focus on:

  • Systematic screening of natural sources: A comprehensive analysis of microbial and plant metabolomes may lead to the discovery of a natural source of this compound.

  • Elucidation of its biosynthetic pathway: Once a natural source is identified, stable isotope labeling studies can be employed to definitively trace its biosynthetic origins.

  • Investigation of its biological activities: In vitro and in vivo studies are needed to determine if this compound possesses any significant biological activities, such as antimicrobial, signaling, or metabolic regulatory roles.

The exploration of novel fatty acid derivatives like this compound holds the potential to uncover new biochemical pathways and bioactive molecules, with possible applications in medicine, biotechnology, and industry.

References

  • The biological significance of ω-oxidation of fatty acids. (1975). Journal of the Japan Oil Chemists' Society, 24(12), 831-841.
  • Fatty Acid Synthesis Pathway: Overview, Enzymes and Regulation. (2017, October 10). JJ Medicine. [Video]. YouTube. [Link]...

  • Fatty acid synthesis. (n.d.). In Wikipedia. Retrieved January 29, 2026, from [Link]

  • Energy Metabolism - Part 13: Fatty Acid Synthesis with molecular structures. (2020, August 21). AMBOSS. [Video]. YouTube. [Link]...

  • Selective production of decanoic acid from iterative reversal of β-oxidation pathway. (2018). Metabolic Engineering, 49, 139-150.
  • Beta Oxidation of Fatty Acid: Steps, Uses, Diagram. (2023, October 16). Microbe Notes. [Link]

  • Oxidation Of Fatty Acids. (n.d.). Jack Westin. Retrieved January 29, 2026, from [Link]

  • Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction. (2018).
  • Fatty Acid beta-Oxidation. (2019, July 23). AOCS. [Link]

  • History of Fatty Acids Chemistry. (n.d.). Academia.edu. Retrieved January 29, 2026, from [Link]_

  • Selective Extraction of Medium-Chain Carboxylic Acids by Electrodialysis and Phase Separation. (2021). ACS Omega, 6(11), 7445–7454.
  • Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. (n.d.). Shimadzu. Retrieved January 29, 2026, from [Link]

  • Discovery of essential fatty acids. (2015). Journal of Lipid Research, 56(1), 11–20.
  • Fermentation of Organic Residues to Beneficial Chemicals: A Review of Medium-Chain Fatty Acid Production. (2020).
  • Quantification of Bacterial Fatty Acids by Extraction and Methylation. (2014). Bio-protocol, 4(24), e1333.
  • Microbial oxidation of oleic acid. (1995). Applied and Environmental Microbiology, 61(12), 4378–4382.
  • Oxidation of Fatty Acids. (2022, October 30). Biology LibreTexts. [Link]

  • Derivatization Methods in GC and GC/MS. (2011).
  • Isolation, Characterization, Identification, Cataloguing and Fatty Acid Methyl Ester Analysis (FAME) of Some Bacteria from Selected Wetlands of North Bihar, India. (2023). International Journal of Current Microbiology and Applied Sciences, 12(11), 74-88.
  • Process for preparing α-keto acids and derivatives thereof. (2012). U.S.

Sources

Biological Role of 6-Oxodecanoic Acid in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Oxodecanoic acid (CAS: 4144-60-9) is a specialized medium-chain fatty acid derivative characterized by a ketone group at the C6 position.[1][2][3][4] Unlike central metabolites (e.g., Acetyl-CoA), this compound functions primarily as a transient intermediate in specific biotransformation pathways. Its most significant biological role lies in microbial secondary metabolism , where it serves as the immediate precursor to


-decalactone , a bioactive lactone essential for flavor profiles in yeast and fungi. In mammalian and plant systems, it appears as a degradation product of hydroxy-fatty acids (oxylipins) or environmental surfactants.

This guide details the molecule's metabolic origins, its critical role in lactone biosynthesis, and its predicted catabolic fate through


-oxidation, providing a roadmap for researchers investigating lipid oxidation and industrial biocatalysis.

Part 1: Chemical Identity & Physicochemical Properties

Understanding the reactivity of the C6-ketone is crucial for predicting metabolic behavior. Unlike simple fatty acids, the mid-chain ketone introduces polarity and potential for intramolecular cyclization.

PropertySpecificationBiological Implication
Formula

Medium-chain fatty acid (MCFA) derivative.
Molecular Weight 186.25 g/mol Permeable to mitochondrial/peroxisomal membranes.
Functional Groups C1-Carboxyl, C6-KetoneDual reactivity:

-oxidation at C1; Reduction/Cyclization at C6.
Solubility Organic solvents; low in waterRequires carrier proteins (e.g., FABP, Albumin) in aqueous cytosol.
Key Isomer Distinct from 9-Oxo-2-decenoic acidNote: Not to be confused with the "Queen Substance" pheromone of honeybees.

Part 2: Biosynthesis & The Lactone Pathway (Primary Role)

The most well-characterized biological function of this compound is in the biotechnological production of lactones . Certain yeasts (Yarrowia lipolytica, Saccharomyces cerevisiae) and fungi utilize this pathway to detoxify hydroxy-fatty acids or produce signaling volatiles.

Mechanism of Action[5]
  • Precursor Oxidation: The pathway initiates with ricinoleic acid or linoleic acid , which are degraded via

    
    -oxidation to 6-hydroxydecanoic acid .
    
  • Formation of the Keto-Intermediate: An alcohol dehydrogenase (ADH) oxidizes the C6-hydroxyl group to a ketone, yielding This compound .[2]

  • Cyclization/Reduction: This is the critical branch point. The molecule can be reduced back to the hydroxy-acid, which then undergoes acid-catalyzed intramolecular esterification to form

    
    -decalactone .
    
Pathway Visualization

The following diagram illustrates the enzymatic flow from fatty acid precursors to the lactone product.

LactoneBiosynthesis Ricinoleic Ricinoleic Acid (C18:1-OH) BetaOx β-Oxidation Cycles (Chain Shortening) Ricinoleic->BetaOx HDA 6-Hydroxydecanoic Acid (Intermediate) BetaOx->HDA Produces C10 ADH Alcohol Dehydrogenase (Oxidation) HDA->ADH ODA This compound (Key Intermediate) ADH->ODA -2H ODA->HDA Reversible Reductase Reductase / Cyclization (pH Dependent) ODA->Reductase +2H Lactone δ-Decalactone (Bioactive Product) Reductase->Lactone -H2O (Cyclization)

Figure 1: The central role of this compound in the microbial synthesis of


-decalactone. The reversibility of the ADH step allows the cell to modulate the ratio of keto-acid to lactone.

Part 3: Catabolism & Metabolic Fate (Mammalian Context)

In mammalian cells, this compound is likely treated as an exogenous fatty acid or a product of incomplete oxidation. Its degradation presents a specific biochemical challenge due to the position of the ketone group, which interferes with standard


-oxidation machinery.
The -Oxidation Obstacle

Standard


-oxidation removes two carbons at a time. The presence of a ketone at C6 disrupts the dehydrogenation steps required in the third cycle of oxidation.
  • Activation: this compound

    
    6-Oxodecanoyl-CoA  (via Acyl-CoA Synthetase).
    
  • Cycle 1 (C10

    
     C8):  Removal of Acetyl-CoA.
    
    • Product: 4-Oxooctanoyl-CoA .[1]

  • Cycle 2 (C8

    
     C6):  Removal of Acetyl-CoA.
    
    • Product: 2-Oxohexanoyl-CoA (an

      
      -keto acyl-CoA).
      
  • Fate of 2-Oxohexanoyl-CoA:

    • 
      -keto acids cannot undergo standard 
      
      
      
      -oxidation (which requires
      
      
      -
      
      
      dehydrogenation).
    • Likely Resolution: Oxidative decarboxylation (similar to pyruvate dehydrogenase complex activity) or reduction to a hydroxy-acid followed by lyase activity.

Predicted Catabolic Flow

This protocol outlines the theoretical degradation pathway in liver mitochondria.

Catabolism Start This compound (C10) CoA_Lig Acyl-CoA Synthetase Start->CoA_Lig C10_CoA 6-Oxodecanoyl-CoA CoA_Lig->C10_CoA BetaOx1 β-Oxidation Cycle 1 (Removes C1-C2) C10_CoA->BetaOx1 C8_CoA 4-Oxooctanoyl-CoA (C8) BetaOx1->C8_CoA -Acetyl-CoA BetaOx2 β-Oxidation Cycle 2 (Removes C3-C4) C8_CoA->BetaOx2 C6_CoA 2-Oxohexanoyl-CoA (C6) (Alpha-Keto Acid) BetaOx2->C6_CoA -Acetyl-CoA Branch Metabolic Block / Branch Point C6_CoA->Branch Fate1 Oxidative Decarboxylation (Valeryl-CoA) Branch->Fate1 Pathway A Fate2 Reduction to 2-Hydroxy (Alpha-Oxidation) Branch->Fate2 Pathway B

Figure 2: Theoretical catabolism of this compound. The pathway proceeds normally until the formation of 2-oxohexanoyl-CoA, which requires specialized handling (decarboxylation or reduction) to enter the TCA cycle.

Part 4: Experimental Detection & Protocols

For researchers aiming to quantify this compound in biological samples (e.g., cell culture supernatant, plant extracts), Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.

Protocol: Extraction and Derivatization

Objective: Stabilize the keto-acid for GC analysis.

  • Sample Prep: Acidify sample (pH 2.0) with HCl to protonate the carboxyl group.

  • Extraction: Liquid-liquid extraction using Ethyl Acetate (

    
     vol). Combine organic layers and dry over 
    
    
    
    .
  • Derivatization (Methylation):

    • Reagent:

      
      -Methanol (14%).
      
    • Condition: Heat at 60°C for 30 mins.

    • Note: This converts the carboxylic acid to a methyl ester (

      
      ). The ketone group remains intact or can be methoximated if steric hindrance is observed.
      
  • GC-MS Parameters:

    • Column: DB-5ms or equivalent non-polar column.

    • Carrier Gas: Helium (1 mL/min).

    • Temp Program: 50°C (1 min)

      
       10°C/min 
      
      
      
      280°C.
    • Target Ion (m/z): Look for molecular ion of methyl ester (M+ = 200) and characteristic

      
      -cleavage fragments adjacent to the ketone (C6).
      
Diagnostic Ions
  • m/z 186: Molecular ion (Free acid).

  • m/z 200: Molecular ion (Methyl ester).

  • m/z 58/71: Ketone-associated rearrangements (McLafferty rearrangement).

References

  • LipidBank. Fatty Acid Database: this compound (DFA0415). LipidBank.jp. Available at: [Link]

  • National Institutes of Health (NIH). Acyl-CoA Metabolism and Partitioning in Mammalian Cells. PMC Database. Available at: [Link]

  • MDPI. Isolation of Flavonoids and Oxylipins (10-hydroxy-6-oxodecanoic acid) from Nolana ramosissima. MDPI Open Access Journals. Available at: [Link]

  • Organic Syntheses. Synthesis of this compound via Hydrolysis of Methyl 6-Oxodecanoate.[4] OrgSyn.org. Available at: [Link]

Sources

Metabolic pathway of decanoic acid to 6-Oxodecanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the metabolic biotransformation of Decanoic Acid (Capric Acid) to 6-Oxodecanoic Acid. This process represents a specialized mid-chain oxidation pathway, distinct from canonical


-oxidation, driven primarily by regio-selective Cytochrome P450 monooxygenases and subsequent dehydrogenase activity.

Technical Guide for Biotransformation & Synthesis

Executive Summary

The conversion of Decanoic Acid (


) to this compound (

) is a non-trivial bio-oxidation targeting the unactivated

carbon at the C6 position. Unlike terminal (

) or

-oxidations, this transformation requires mid-chain activation .

This pathway is critical in the synthesis of specialized secondary metabolites, pheromones, and industrial precursors for lactones (e.g.,


-decalactone isomers). The core metabolic logic follows a two-step oxidative cascade:
  • Regioselective Hydroxylation: Introduction of a hydroxyl group at C6 by a Cytochrome P450 monooxygenase.

  • Dehydrogenation: Oxidation of the secondary alcohol to a ketone by an Alcohol Dehydrogenase (ADH).

Molecular Mechanism & Enzymatic Drivers

Phase 1: Regioselective C-H Activation (Hydroxylation)

The rate-limiting step is the abstraction of a hydrogen atom from the chemically inert C6 methylene group. This is achieved by Cytochrome P450 monooxygenases (CYPs) belonging to the CYP102 or CYP152 families (e.g., Bacillus derived P450s or engineered variants).

  • Enzyme: Cytochrome P450 (e.g., CYP102A1 variants, P450-AT from Agrobacterium tumefaciens).

  • Cofactors: NADPH,

    
    .
    
  • Mechanism: The high-valent Iron(IV)-oxo porphyrin radical cation (Compound I) abstracts a hydrogen from C6, followed by radical rebound to form the alcohol.

  • Selectivity Challenge: Wild-type enzymes often prefer

    
    -1, 
    
    
    
    -2, or
    
    
    -3 positions. Achieving C6 specificity often requires active site engineering (e.g., F87A mutations in P450-BM3) or selection of specific homologs like P450-AT which has demonstrated C6-hydroxylation capability.
Phase 2: Alcohol Oxidation (Dehydrogenation)

The resulting 6-Hydroxydecanoic acid is an intermediate that is rapidly converted to the ketone.

  • Enzyme: Alcohol Dehydrogenase (ADH) or a broad-spectrum Fatty Acid Oxidase.

  • Cofactors:

    
     (reduced to NADH).
    
  • Thermodynamics: This step is reversible but driven forward by the consumption of NADH or the removal of the ketone product.

Visualization of the Pathway

The following diagram illustrates the metabolic flow, including cofactor recycling and enzymatic intermediates.

MetabolicPathway Decanoic Decanoic Acid (C10:0) P450 Cytochrome P450 (e.g., P450-AT/CYP102A1) Decanoic->P450 Intermediate 6-Hydroxydecanoic Acid (Intermediate) ADH Alcohol Dehydrogenase (ADH) Intermediate->ADH Product This compound (Target Ketone) P450->Intermediate Regioselective Hydroxylation ADH->Product Oxidative Dehydrogenation Cofactor1 NADPH + O2 Cofactor1->P450 Cofactor2 NAD+ Cofactor2->ADH

Figure 1: Enzymatic cascade converting Decanoic Acid to this compound via P450-mediated hydroxylation.

Experimental Protocol: Biotransformation Workflow

This protocol outlines a self-validating system for producing this compound using a whole-cell biocatalyst (e.g., recombinant E. coli expressing P450-AT and ADH).

Materials
  • Substrate: Decanoic Acid (98%+ purity), dissolved in ethanol (stock 100 mM).

  • Host: E. coli BL21(DE3) harboring pET vectors for P450 and ADH.

  • Media: M9 Minimal Media supplemented with 1% Glucose (for NADPH regeneration).

Step-by-Step Methodology
PhaseStepTechnical Detail & Causality
1. Induction Protein ExpressionInoculate culture; induce with 0.5 mM IPTG at

. Critical: Lower temperature to 20°C post-induction to prevent P450 inclusion body formation.
2. Bioconversion Substrate FeedingAdd Decanoic Acid to final conc. of 2-5 mM. Caution: Decanoic acid is toxic to cells above 5 mM (uncouples membrane potential). Use a fed-batch approach or resin-based release.
3. Reaction IncubationIncubate for 12-24 hours with high aeration (250 rpm). P450s require molecular oxygen (

) as a substrate.
4. Extraction Quenching & LysisAcidify supernatant to pH 2.0 with HCl to protonate the fatty acid (facilitating organic extraction). Extract with Ethyl Acetate (3x).
5. Derivatization MethylationTreat extract with

-Methanol to form methyl esters. This stabilizes the keto-acid for GC-MS analysis and prevents thermal decarboxylation.

Quantitative Data & Analysis

To validate the pathway, researchers must distinguish the 6-oxo isomer from other potential regio-isomers (e.g., 5-oxo or 9-oxo).

Regioselectivity Profile of P450 Variants on Decanoic Acid

Data summarized from comparative biocatalysis studies (e.g., Scheps et al., 2013; Otte et al., 2020).[1][2]

Enzyme VariantMajor ProductC6-OH SelectivityC5-OH SelectivityNotes
P450-BM3 (WT)

-1 /

-2
< 2%< 5%Prefers terminal oxidation.
P450-AT Mixed Mid-Chain~16-20% ~24%A. tumefaciens origin. Promiscuous mid-chain activity.
CYP116B46 C5-Specific< 5%> 90%Highly specific for C5 (precursor to

-decalactone).
P450-RhF

-1
< 1%< 1%Fused P450-reductase system.

Analytical Validation (GC-MS):

  • Target: Methyl 6-oxodecanoate.[3][4]

  • Mass Frag: Look for characteristic McLafferty rearrangement ions.

    • 6-Oxo specific fragment: Cleavage alpha to the ketone group.

    • Verification: Compare retention time against chemically synthesized standard (via hydrolysis of methyl 6-oxodecanoate).

References

  • Organic Syntheses Procedure: this compound. Source: Organic Syntheses, Coll.[3] Vol. 9, p.636 (1998). URL:[Link] Relevance: Provides the definitive chemical standard for validating the metabolic product.

  • Regio- and Enantio-selective Chemo-enzymatic C-H-Lactonization of Decanoic Acid. Source: ChemCatChem (via SciSpace/ResearchGate). URL:[Link] Relevance: Details the P450-mediated hydroxylation of decanoic acid, specifically highlighting P450-AT and CYP116B46 regioselectivity profiles.

  • Fast Isolation of Flavonoids and Fatty Acids from Nolana ramosissima. Source: MDPI (Plants Journal). URL:[Link] Relevance: Identifies this compound and 10-hydroxy-6-oxodecanoic acid as natural metabolites, confirming the biological relevance of the pathway.

  • Enzymatic Hydroxylations of sp3-Carbons. Source: ACS Catalysis. URL:[Link] Relevance: Comprehensive review of enzyme classes (AlkB, P450) capable of activating inert mid-chain carbons.[1]

Sources

Technical Guide: Pharmacological & Synthetic Potential of 6-Oxodecanoic Acid

[1]

Executive Summary

6-Oxodecanoic acid (6-ODA) is a medium-chain keto fatty acid (MCKA) characterized by a ten-carbon backbone with a ketone functionality at the C6 position.[1] Unlike its more famous isomer, 9-oxodecanoic acid (a primary component of the honeybee Queen Substance), 6-ODA occupies a distinct niche in chemical biology as a metabolic synthon and a pharmacophore precursor .[1]

This guide analyzes 6-ODA’s potential as a scaffold for antimicrobial development (specifically against Helicobacter pylori), its utility in biocatalytic polymer synthesis (via Baeyer-Villiger oxidation), and its role as a bioactive plant metabolite.[1] For drug development professionals, 6-ODA represents a "functionalized lipid" capable of crossing biological membranes while offering a reactive ketone handle for derivatization into complex peptidomimetics.[1]

Part 1: Chemical Biology & Structural Properties[1]

Physicochemical Profile

6-ODA combines the lipophilicity of a medium-chain fatty acid with the reactivity of an internal ketone. This dual nature allows it to partition into lipid bilayers while remaining accessible to cytosolic enzymes.

PropertyValueRelevance
IUPAC Name This compoundStandard nomenclature
CAS Number 4144-60-9Identification
Molecular Formula C₁₀H₁₈O₃Medium-chain fatty acid derivative
Molecular Weight 186.25 g/mol Small molecule, likely BBB permeable
LogP (Predicted) ~1.6 - 2.0Moderate lipophilicity; good membrane penetration
Functional Groups Carboxylic acid (C1), Ketone (C6)Allows dual-point conjugation (e.g., amide coupling + reductive amination)
Biosynthetic & Synthetic Context

In nature, 6-ODA appears as an oxidized metabolite in specific plant species (e.g., Nolana ramosissima) and as an intermediate in fungal fatty acid oxidation.[1] Synthetically, it is accessible via the Michael addition of nitroalkanes to enones or through the ozonolysis of specific unsaturated fatty acids.

Visualization: Structural & Reactivity Map

GFigure 1: Reactivity profile of this compound showing dual functional handles.SubstrateThis compound(C10 Scaffold)AmideAmide Coupling(Peptidomimetics)Substrate->AmideC1-COOH ActivationEsterEsterification(Prodrugs)Substrate->EsterC1-COOH ModificationLactoneBVMO Oxidation(Caprolactone Derivs)Substrate->LactoneC6-Ketone Enzymatic Oxd.RedAminReductive Amination(Nitrogenous Ligands)Substrate->RedAminC6-Ketone Derivatization

Part 2: Pharmacological Mechanisms & Applications

Antimicrobial Scaffold (The H. pylori Connection)

Research indicates that 6-ODA serves as a structural component in complex polyol-amino acid antibiotics .[1] Specifically, derivatives where the C1-carboxyl is coupled to peptide fragments have shown activity against Helicobacter pylori.[1]

  • Mechanism: The medium-chain tail (C10) facilitates insertion into the bacterial inner membrane. The C6-keto group, often reduced or aminated in final active compounds, contributes to the specific binding orientation within bacterial target proteins (likely membrane-bound enzymes or transporters).[1]

  • Synthetic Utility: 6-ODA is a key intermediate in the synthesis of Apicidin analogs (histone deacetylase inhibitors), where the keto-acid chain mimics the acetyl-lysine substrate of HDAC enzymes.[1]

Biocatalytic Polymer Precursor

6-ODA is a prime substrate for Baeyer-Villiger Monooxygenases (BVMOs) .[1] These enzymes insert an oxygen atom adjacent to the ketone, converting the keto acid into an ester (lactone).

  • Reaction: this compound

    
     6-(butanoyloxy)hexanoic acid (or cyclic lactone equivalent).[1]
    
  • Application: The resulting lactones are precursors for biodegradable polyesters used in drug delivery microspheres.

Metabolic Signaling (Hypothetical)

Based on structural homology to capric acid (C10:0) and 9-oxodecanoic acid:

  • GPR84 Activation: Medium-chain fatty acids are ligands for GPR84, a pro-inflammatory receptor.[1] The introduction of a ketone at C6 increases polarity, potentially altering receptor affinity or switching the ligand from agonist to antagonist.

  • PPAR

    
     Modulation:  Oxidized fatty acids (oxylipins) are known PPAR ligands. 6-ODA may act as a weak partial agonist, modulating lipid metabolism without the full adipogenic side effects of thiazolidinediones.[1]
    

Part 3: Experimental Protocols (Self-Validating)

Protocol A: Biocatalytic Conversion Assay (BVMO Activity)

Objective: Validate the conversion of 6-ODA to lactone monomers using engineered E. coli or purified enzymes.

Reagents:

  • Substrate: this compound (10 mM stock in DMSO).[1]

  • Enzyme: Purified Cyclohexanone Monooxygenase (CHMO) or whole-cell E. coli expressing BVMO.[1]

  • Cofactor: NADPH (if using purified enzyme).

  • Buffer: Tris-HCl (pH 8.0).[1]

Workflow:

  • Incubation: Mix 500 µM 6-ODA with 1 U/mL enzyme and 1 mM NADPH in buffer. Incubate at 30°C for 4 hours.

  • Extraction: Acidify to pH 3.0 with HCl. Extract twice with ethyl acetate.

  • Validation (GC-MS):

    • Derivatize extract with BSTFA (silylation).

    • Pass Criteria: Disappearance of the parent peak (m/z 186 or silylated equivalent) and appearance of the lactone/ester peak (M+16 mass shift).

    • Control: Heat-inactivated enzyme control must show >95% recovery of parent 6-ODA.

Protocol B: Antimicrobial MIC Determination

Objective: Assess the intrinsic activity of 6-ODA and its amino-derivatives against H. pylori.

  • Culture: Grow H. pylori (strain ATCC 43504) on Columbia agar + 5% sheep blood under microaerophilic conditions.

  • Preparation: Dissolve 6-ODA in DMSO. Serial dilute in Brucella broth to range 0.5 – 256 µg/mL.

  • Inoculation: Add 10⁵ CFU/mL bacteria to wells.

  • Readout: Incubate 72h at 37°C. Measure OD₆₀₀.

  • Causality Check: If activity is observed only at >100 µg/mL, the effect is likely non-specific membrane disruption (surfactant effect). If MIC < 10 µg/mL, it indicates specific target engagement.

Visualization: Experimental Logic Flow

ExperimentFigure 2: Decision tree for validating 6-ODA pharmacological utility.StartStart: 6-ODA ScreeningAssay1Assay 1: BVMO Conversion(GC-MS Readout)Start->Assay1Assay2Assay 2: H. pylori MIC(Turbidimetry)Start->Assay2Decision1Product M+16 detected?Assay1->Decision1Decision2MIC < 10 µg/mL?Assay2->Decision2Decision1->StartNo (Optimize Enzyme)Result1Valid Polymer PrecursorDecision1->Result1YesResult2Specific Antibiotic ScaffoldDecision2->Result2YesResult3Non-specific SurfactantDecision2->Result3No

References

  • Synthesis of L-2-amino-8-oxodecanoic acid: an amino acid component of apicidins. SciSpace. (Discusses keto-acid scaffolds in HDAC inhibitors). Link

  • Fast Isolation of Flavonoids from the Endemic Species Nolana ramosissima. NIH PubMed Central. (Identifies 10-hydroxy-6-oxodecanoic acid as a natural metabolite). Link

  • Polyol-amino acid compounds with activity against Helicobacter pylori. Google Patents (DE69822469T2).[1] (Cites this compound as a structural component of antibiotics).[2] Link

  • Application Notes and Protocols for the Biocatalytic Oxidation. Benchchem. (Baeyer-Villiger Oxidation of this compound).[1][3] Link

  • Pentadecanoic Acid (C15:0) and Medium Chain Fatty Acid Signaling. MDPI. (Context for fatty acid signaling via GPR84/PPARs). Link

Methodological & Application

Application Note: High-Resolution NMR Structural Elucidation of 6-Oxodecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and analytical chemists requiring a definitive protocol for the structural characterization of 6-Oxodecanoic acid (CAS: 4144-60-9). It synthesizes theoretical chemical shift principles with practical experimental strategies to ensure high-fidelity spectral assignment.

Introduction & Chemical Context

This compound (


) is a medium-chain fatty acid derivative characterized by two distinct carbonyl functionalities: a terminal carboxylic acid at C1 and an internal ketone at C6. This dual-carbonyl motif presents a specific analytical challenge: distinguishing the local magnetic environments of the methylene groups flanking the ketone versus those flanking the carboxylic acid.

Accurate characterization is critical, as this molecule serves as a metabolic intermediate and a precursor in the synthesis of functionalized surfactants and bioactive lipids. This guide provides a self-validating spectral assignment strategy.

Chemical Structure & Numbering Scheme

For the purpose of this analysis, the carbon chain is numbered starting from the carboxylic acid: HOOC(1)–CH₂(2)–CH₂(3)–CH₂(4)–CH₂(5)–C(=O)(6)–CH₂(7)–CH₂(8)–CH₂(9)–CH₃(10) [1]

Experimental Protocol

Sample Preparation

To minimize solvent-solute interactions that can broaden the carboxylic acid proton, Chloroform-d (


)  is the primary solvent of choice.
  • Standard Concentration: Dissolve 10–20 mg of sample in 0.6 mL of

    
     (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
    
  • Alternative for Exchangeable Protons: If the carboxylic acid proton is not visible due to exchange, use DMSO-d6 . However, note that DMSO is hygroscopic and the large water peak (~3.33 ppm) may obscure mid-field multiplets.

  • Filtration: Filter the solution through a cotton plug or PTFE syringe filter into the NMR tube to remove suspended particulates that degrade field homogeneity.

Instrument Parameters (Recommended)
  • Frequency: 400 MHz or higher (500/600 MHz preferred for resolving overlapping methylene multiplets).

  • Temperature: 298 K (25°C).

  • 1H Parameters:

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (D1):

      
       2.0 seconds.
      
    • Scans (NS): 16–64.

  • 13C Parameters:

    • Pulse Sequence: Proton-decoupled (zgpg30).

    • Relaxation Delay (D1):

      
       2.0 seconds (critical for quaternary carbonyl carbons).
      
    • Scans (NS): 512–1024.

Structural Elucidation Strategy

The core challenge is assigning the methylene protons. We use a "Zone-Based" approach:

  • Zone A (Terminus): The methyl group (H-10) is a definitive triplet upfield.

  • Zone B (Functionalized Alpha-Positions): H-2, H-5, and H-7 are all adjacent to carbonyls, shifting them downfield (2.0–2.5 ppm).

  • Zone C (Bulk Chain): H-3, H-4, H-8, H-9 reside in the "fatty acid envelope" (1.2–1.7 ppm).

Logical Validation Workflow

The following diagram illustrates the decision tree for assigning signals based on connectivity and chemical shift rules.

NMR_Assignment_Flow Start Start: Acquire 1H Spectrum Check_COOH Check >10 ppm (Broad Singlet?) Start->Check_COOH Assign_COOH Assign H-1 (COOH) Check_COOH->Assign_COOH Present Check_Methyl Check ~0.9 ppm (Triplet?) Check_COOH->Check_Methyl Absent (Exchange) Assign_COOH->Check_Methyl Assign_Methyl Assign H-10 (CH3) Check_Methyl->Assign_Methyl Found Analyze_Alpha Analyze 2.0 - 2.6 ppm Region Assign_Methyl->Analyze_Alpha Distinguish_Alpha Distinguish Alpha-Acid vs Alpha-Ketone (Integration & COSY) Analyze_Alpha->Distinguish_Alpha Assign_Alpha_Acid Assign H-2 (~2.35 ppm) Distinguish_Alpha->Assign_Alpha_Acid Assign_Alpha_Keto Assign H-5 & H-7 (~2.42 ppm) Distinguish_Alpha->Assign_Alpha_Keto Analyze_Beta Analyze 1.2 - 1.7 ppm Region Assign_Alpha_Acid->Analyze_Beta Assign_Alpha_Keto->Analyze_Beta Assign_Bulk Assign H-3, H-4, H-8, H-9 Analyze_Beta->Assign_Bulk Validation Validate with 13C & HMBC (C1 vs C6 Carbonyls) Assign_Bulk->Validation

Figure 1: Logic flow for the stepwise assignment of this compound NMR signals.

Spectral Analysis & Assignment Tables

1H NMR Assignment (400 MHz, CDCl3)

Note: Chemical shifts (


) are estimates based on substituent additivity rules and analogous keto-fatty acid literature.
PositionGroup

(ppm)
MultiplicityIntegralInterpretation & Logic
H-1 -COOH10.0 - 12.0Broad Singlet1HAcidic proton. Highly dependent on concentration and water content. May be invisible.
H-5 -CH₂-C(=O)-2.42Triplet (t)2H

-proton to ketone. Slightly more deshielded than

-acid due to ketone anisotropy.
H-7 -C(=O)-CH₂-2.40Triplet (t)2H

-proton to ketone (propyl side). Often overlaps with H-5.
H-2 -CH₂-COOH2.34Triplet (t)2H

-proton to carboxylic acid. Distinctive triplet.
H-3, H-4 -(CH₂)₂-1.58 - 1.65Multiplet4H

-protons relative to acid and ketone.
H-8 -CH₂-1.55Multiplet2H

-proton to ketone (propyl side).
H-9 -CH₂-1.30Multiplet (sextet-like)2HBulk methylene, shielded by distance from EWGs.
H-10 -CH₃0.91Triplet (t)3HTerminal methyl. Definitive end-of-chain marker.

Key Diagnostic: The integral ratio in the 2.3–2.5 ppm region should be 6H total (H-2, H-5, H-7). If resolution permits, H-2 appears slightly upfield of the H-5/H-7 cluster.

13C NMR Assignment (100 MHz, CDCl3)

The 13C spectrum provides the most definitive confirmation of the structure due to the separation of the two carbonyl signals.

PositionCarbon Type

(ppm)
FeatureValidation Logic
C-6 Ketone (C=O)~210.0QuaternaryKetones resonate downfield of acids/esters (~30 ppm difference).
C-1 Acid (COOH)~179.5QuaternaryCharacteristic carboxylic acid shift.
C-5

-CH₂ (to keto)
42.6SecondaryDeshielded by ketone.
C-7

-CH₂ (to keto)
42.4SecondaryDeshielded by ketone.
C-2

-CH₂ (to acid)
33.8SecondaryTypical

-acid shift.
C-8

-CH₂
25.8SecondaryPropyl chain methylene.
C-4

-CH₂
23.0SecondaryInternal chain.
C-3

-CH₂
24.5SecondaryInternal chain.
C-9

-1 CH₂
22.4SecondaryPenultimate carbon.
C-10 Methyl13.9PrimaryTerminal methyl.

Validation & Quality Control

Self-Validating the Assignment

To ensure the assignment is correct, perform these checks:

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the "gold standard" for this molecule.

    • H-10 (Methyl) should show long-range coupling to C-9 and C-8 .

    • H-5 and H-7 (approx 2.4 ppm) should both show strong correlations to the C-6 Ketone (210 ppm).

    • H-2 (2.34 ppm) should show correlation only to the C-1 Acid (179 ppm), NOT the ketone.

  • Integration Check: The triplet at ~0.9 ppm (3H) serves as the internal standard. The 2.3–2.5 ppm region must integrate to exactly 6H.

Common Troubleshooting
  • Issue: Missing H-1 (COOH) peak.

    • Cause: Chemical exchange with trace water in the solvent.

    • Solution: This is normal.[2][3] Do not consider it an impurity. Run a drop of

      
       shake; if the peak disappears or moves, it is exchangeable.
      
  • Issue: H-5 and H-7 are indistinguishable.

    • Cause: Similar magnetic environments.

    • Solution: Use a higher field instrument (600 MHz) or use C6D6 (Benzene-d6) as the solvent. The magnetic anisotropy of the benzene ring often induces shift differences that resolve overlapping methylene signals (ASIS effect).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Standard reference for substituent additivity rules).

  • AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 2785 (Analogous Keto-Acids).[Link]

  • Human Metabolome Database (HMDB). HMDB0000000 Series (Fatty Acid Chemical Shifts).[Link]

  • Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods (Chem 605).[5] University of Wisconsin-Madison.[5] [Link]

Sources

Derivatization of 6-Oxodecanoic acid for GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: GC-MS Analysis of 6-Oxodecanoic Acid

A Senior Application Scientist's Guide to Robust Derivatization for Enhanced Volatility and Accurate Quantification

Executive Summary: Overcoming the Analytical Challenge

This compound, a medium-chain keto-fatty acid, presents a significant analytical challenge for gas chromatography-mass spectrometry (GC-MS). Its molecular structure contains two polar functional groups: a carboxylic acid and a ketone. Direct injection into a GC-MS system results in poor chromatographic performance, characterized by broad, tailing peaks, low sensitivity, and potential thermal degradation within the hot injector port. These issues stem from the low volatility and high polarity imparted by the functional groups, which lead to strong interactions with the stationary phase and active sites within the GC system.[1][2][3]

To achieve reliable and reproducible quantitative analysis, a chemical modification process known as derivatization is mandatory.[1][2] This application note provides a detailed, field-proven protocol for the two-step derivatization of this compound, transforming it into a volatile and thermally stable compound suitable for GC-MS analysis. We will explore the causality behind the chosen methodology, offering insights that ensure experimental success and data integrity.

Principle of the Method: A Two-Pronged Strategy

The presence of two distinct functional groups necessitates a sequential, two-step derivatization strategy to ensure both are effectively masked. This approach involves methoximation of the ketone followed by silylation of the carboxylic acid.[4]

Step 1: Methoximation of the Ketone Group

The primary objective of the initial step is to stabilize the ketone's carbonyl group. Ketones can exist in equilibrium with their enol tautomers. If this tautomerization occurs during the subsequent high-temperature silylation step, it can lead to the formation of multiple silylated derivatives from a single analyte, hopelessly complicating the resulting chromatogram and compromising quantitative accuracy.[5][6]

By reacting this compound with methoxyamine hydrochloride (MeOx), the ketone is converted into a stable methoxime derivative.[5][6] This "protecting" step effectively locks the carbonyl group in a single form, preventing enolization and ensuring that only a single, well-defined peak is observed for the analyte.[5][6][7]

Step 2: Silylation of the Carboxylic Acid Group

With the ketone group protected, the next step addresses the highly polar and non-volatile carboxylic acid group. Silylation is the most prevalent and robust method for derivatizing acidic protons.[1][8] We employ N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a powerful silylating agent that replaces the active hydrogen on the carboxyl group with a nonpolar trimethylsilyl (TMS) group.[9][10]

This conversion from a carboxylic acid to a TMS-ester dramatically reduces the molecule's polarity and disrupts intermolecular hydrogen bonding.[1][3] The resulting derivative is significantly more volatile and thermally stable, allowing it to smoothly traverse the GC column and produce a sharp, symmetrical chromatographic peak.[2][11] For compounds that are moderately hindered, a catalyst such as Trimethylchlorosilane (TMCS) is often included with BSTFA to enhance the reactivity and drive the reaction to completion.[9][11]

Experimental Workflow and Protocols

This section provides a comprehensive, step-by-step protocol for the derivatization of this compound. Adherence to these steps, particularly the emphasis on anhydrous (water-free) conditions, is critical for success. Silylating reagents are extremely sensitive to moisture, and any water present will be preferentially derivatized, consuming the reagent and leading to incomplete sample derivatization.[7][12][13][14]

Mandatory Pre-Requisite: Sample Preparation

For the derivatization to be effective, the sample containing this compound must be completely dry.[12][13]

  • For samples in aqueous solution: Evaporate the sample to complete dryness under a gentle stream of dry nitrogen or using a vacuum centrifuge (e.g., SpeedVac). This is a critical step.[7][12]

  • For samples in organic solvent: Ensure the solvent is anhydrous. If the sample is in a protic solvent like methanol, it must be evaporated to dryness and reconstituted in an appropriate aprotic solvent like pyridine or acetonitrile before proceeding.

Detailed Derivatization Protocol

Materials and Reagents:

  • Dried sample containing this compound

  • Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine

  • Heating block or incubator set to 60-70°C

  • 2 mL GC vials with PTFE-lined caps

  • Microsyringes

Procedure:

  • Methoximation Step:

    • To the dried sample in a 2 mL GC vial, add 50 µL of the methoxyamine hydrochloride solution (20 mg/mL in pyridine).

    • Seal the vial tightly with the cap.

    • Vortex the vial for 30 seconds to ensure the sample is fully dissolved.

    • Incubate the vial in a heating block at 60°C for 90 minutes .[15] This ensures the methoximation reaction goes to completion.

    • After incubation, allow the vial to cool to room temperature.

  • Silylation Step:

    • To the cooled vial containing the methoximated sample, add 80 µL of BSTFA + 1% TMCS .

    • Seal the vial tightly again.

    • Vortex for 30 seconds.

    • Incubate the vial at 70°C for 60 minutes .[9][15] The slightly higher temperature facilitates the silylation of the carboxylic acid.

    • After incubation, cool the vial to room temperature. The sample is now derivatized and ready for GC-MS analysis.

Workflow Visualization

The entire process from sample preparation to analysis-ready product is summarized in the following workflow diagram.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Analysis DrySample Dry Sample Aliquot (Critical Step: Anhydrous) AddMeOx Add Methoxyamine HCl in Pyridine DrySample->AddMeOx Step 1: Methoximation Incubate1 Incubate (60°C, 90 min) AddMeOx->Incubate1 AddBSTFA Add BSTFA + 1% TMCS Incubate1->AddBSTFA Step 2: Silylation Incubate2 Incubate (70°C, 60 min) AddBSTFA->Incubate2 GCMS Inject into GC-MS Incubate2->GCMS Ready for Analysis

Caption: Chemical reactions for derivatization of this compound.

Expected Mass Changes

A key validation check is to confirm the expected mass increase in the final product. This provides confidence that both derivatization steps were successful.

Analyte StageChemical FormulaMolecular Weight ( g/mol )Mass ChangeDerivatized Group
Native Compound C₁₀H₁₈O₃186.25--
After Methoximation C₁₁H₂₁NO₃215.29+29.04Ketone → Methoxime
Final Derivative C₁₄H₂₉NO₃Si287.47+72.18Carboxyl → TMS-Ester
Total Mass Increase +101.22

Quality Control and Troubleshooting

A self-validating protocol includes checks and balances to ensure data integrity.

Potential IssueLikely Cause(s)Recommended Solution(s)
No peak or very small peak for the analyte 1. Incomplete derivatization due to moisture. 2. Insufficient reagent volume. 3. Sample degradation.1. Ensure absolute dryness of the sample before adding reagents. Use fresh, high-quality anhydrous solvents. [12][14] 2. Use at least a 2:1 molar excess of derivatizing reagent to active hydrogens. [9] 3. Check sample storage conditions.
Multiple peaks for the analyte 1. Incomplete methoximation leading to enol-TMS derivatives. 2. Side reactions.1. Ensure the methoximation step (time and temperature) is followed precisely to protect the ketone group fully before silylation. [5][6] 2. Check for contaminants in reagents and solvents.
Broad, tailing peak Incomplete silylation of the carboxylic acid group.1. Increase silylation time or temperature slightly. 2. Confirm the activity of the BSTFA reagent; use a fresh vial if necessary. 3. Ensure the TMCS catalyst is present in the BSTFA mixture for this type of compound. [9][11]
Early eluting peaks interfering with solvent front By-products from the BSTFA reagent.This is normal. BSTFA and its by-products are highly volatile and designed to elute early, away from most analytes of interest. [9]

References

  • Baskal, S., Bollenbach, A., & Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726. [Link]

  • Baskal, S., Bollenbach, A., & Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. PubMed. [Link]

  • Zhang, Y., et al. (2011). Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. Journal of Analytical Toxicology, 35(3), 155-160. [Link]

  • Li, X., et al. (2022). Effect of methoximation time on the derivatization of glucose.... ResearchGate. [Link]

  • Chemistry For Everyone. (2023). What Is Derivatization In GC-MS?. YouTube. [Link]

  • Bibel, M. (2021). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • Bibel, M. (2021). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • Perreard, I., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central. [Link]

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. eScholarship. [Link]

  • PAL System. Metabolite Profiling by Automated Methoximation and Silylation. [Link]

  • Thermo Scientific. BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. ResearchGate. [Link]

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. [Link]

  • ResearchGate. Acylation, silylation, alkylation or chiral derivatization agents using GC/MS?. [Link]

  • CalTech GPS. Preparation of TMS Derivatives for GC/MS. [Link]

  • Deinstrop, E. H. (2007). Derivatization Methods in GC and GC/MS. ResearchGate. [Link]

  • Neumann, E. K., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. PubMed Central. [Link]

  • Viškelis, J., et al. (2008). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. SciSpace. [Link]

Sources

Application Note: Protocol for Cell-Based Assays Using 6-Oxodecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

6-Oxodecanoic acid (6-ODA) is a medium-chain fatty acid (MCFA) derivative characterized by a ketone group at the C6 position. Structurally related to capric acid (decanoic acid) and royal jelly acids (e.g., 10-hydroxy-2-decenoic acid), 6-ODA is of increasing interest in metabolic disease and immunology research. Its biological activity is primarily investigated through two mechanisms:

  • GPCR Activation: As a medium-chain keto-acid, it is a putative ligand for GPR84 , a proinflammatory receptor activated by MCFAs (C9–C12).

  • Metabolic & Anti-inflammatory Modulation: Similar to other oxo-fatty acids, 6-ODA acts as a metabolic tracer and potential modulator of macrophage inflammatory responses via PPAR

    
     or NF-
    
    
    
    B pathways.

Critical Technical Challenge: Like all fatty acids, 6-ODA is lipophilic and prone to micelle formation or precipitation in aqueous media. Adding free fatty acid directly to cell culture media results in inconsistent effective concentrations and cytotoxicity unrelated to the specific mechanism of action. This protocol mandates the conjugation of 6-ODA to Fatty Acid-Free Bovine Serum Albumin (BSA) to ensure physiological delivery and bioavailability.

Mechanism of Action & Signaling Pathway[1][2]

The primary putative target for 6-ODA in an immunological context is GPR84, a G


-coupled receptor. Activation leads to the inhibition of cAMP and, through promiscuous coupling or 

-arrestin recruitment, can induce Calcium flux and MAPK/ERK phosphorylation.

GPR84_Signaling Ligand This compound (BSA-Conjugated) GPR84 GPR84 Receptor (7-TM) Ligand->GPR84 Binding Gi Gαi Protein GPR84->Gi Activation PLC PLCβ GPR84->PLC Gαq/Promiscuous AC Adenylyl Cyclase Gi->AC Inhibition ERK ERK1/2 Phosphorylation Gi->ERK cAMP cAMP Levels AC->cAMP Decrease IP3 IP3 PLC->IP3 Ca Intracellular Ca2+ (Flux) IP3->Ca Release Inflam Pro-inflammatory Cytokines (TNFα, IL-6) Ca->Inflam ERK->Inflam Transcription

Figure 1: Putative signaling cascade of this compound via GPR84. The compound acts as an agonist, triggering G


 signaling (cAMP reduction) and potential Calcium mobilization, leading to inflammatory modulation.

Material Preparation: BSA Conjugation Protocol[4][5][6][7]

Do not skip this section. The most common cause of assay failure with 6-ODA is poor solubility. This method creates a 5 mM stock solution conjugated to BSA at a 4:1 (Fatty Acid:BSA) molar ratio.

Reagents Required[5][6][7][8][9][10]
  • This compound (6-ODA): High purity (>98%).

  • BSA, Fatty Acid-Free: (Essential; standard BSA contains endogenous lipids that interfere).

  • Sodium Hydroxide (NaOH): 0.1 M.

  • PBS (Phosphate Buffered Saline): Calcium/Magnesium free.

Step-by-Step Conjugation Workflow

BSA_Conjugation Step1 1. Solubilize 6-ODA Dissolve in 0.1M NaOH or Ethanol (70°C) Step3 3. Complexation Add 6-ODA to BSA dropwise while vortexing Step1->Step3 Step2 2. Prepare BSA 10% w/v Fatty Acid-Free BSA in PBS (37°C) Step2->Step3 Step4 4. Incubation Stir at 37°C for 1 hour (Solution must clear) Step3->Step4 Step5 5. Filtration 0.22 µm Sterile Filter Step4->Step5

Figure 2: Critical workflow for generating bioavailable this compound-BSA complexes.

Detailed Procedure:

  • Prepare 100 mM 6-ODA Stock: Weigh 6-ODA. Dissolve in 0.1 M NaOH (or 50% Ethanol if strictly necessary, though NaOH is preferred for forming the sodium salt). Heat to 70°C for 5-10 minutes until completely clear.

  • Prepare BSA Solution: Dissolve Fatty Acid-Free BSA in PBS to a concentration of 10% (w/v). Warm to 37°C.[1][2][3][4]

  • Conjugation: While the BSA solution is stirring at 37°C, slowly add the hot 6-ODA stock dropwise.

    • Target Ratio: 4:1 to 6:1 (Fatty Acid : BSA).

    • Example: To make 10 mL of 5 mM conjugated 6-ODA, add appropriate volume of 100 mM 6-ODA to the BSA.

  • Equilibration: Stir at 37°C for 60 minutes. The solution should become clear. If cloudy, the complexation failed (check pH; adjust to 7.4).

  • Sterilization: Filter through a 0.22 µm PES membrane.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Vehicle Control: Prepare a "BSA-Vehicle" solution using the same solvent (NaOH/Ethanol) and BSA concentration, but without 6-ODA.

Experimental Protocols

Assay A: GPR84 Target Engagement (Calcium Flux)

Objective: To determine if 6-ODA acts as an agonist for GPR84.[5] Cell Model: CHO-K1 or HEK293 cells stably expressing human GPR84 (and G


 to force Calcium coupling if necessary).
  • Seeding: Plate cells at 50,000 cells/well in a black-wall, clear-bottom 96-well plate. Incubate overnight.

  • Dye Loading: Aspirate media. Add 100 µL Calcium-4 or Fluo-4 NW dye loading buffer (containing 2.5 mM Probenecid). Incubate 45 mins at 37°C, then 15 mins at RT.

  • Compound Preparation: Prepare 2x serial dilutions of BSA-conjugated 6-ODA in HBSS buffer. Range: 1 µM to 500 µM.

    • Positive Control:[6] Embelin (synthetic GPR84 agonist) or Capric Acid (C10).

    • Negative Control:[7] BSA-Vehicle.[3]

  • Measurement: Place plate in FLIPR or kinetic plate reader (Ex/Em: 494/516 nm).

  • Injection: Record baseline for 10 seconds. Inject 2x compound.[3] Record fluorescence for 120 seconds.

  • Analysis: Calculate

    
    . Plot Dose-Response Curve to determine EC
    
    
    
    .
Assay B: Anti-Inflammatory Functional Assay

Objective: To assess the ability of 6-ODA to modulate LPS-induced inflammation.[5][8] Cell Model: RAW 264.7 Murine Macrophages.

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 24-well plates. Allow adherence for 24 hours.
    
  • Pre-treatment: Aspirate media. Add fresh media containing BSA-conjugated 6-ODA (10, 50, 100 µM) or BSA-Vehicle. Incubate for 1 hour.

  • Stimulation: Add LPS (Lipopolysaccharide) to a final concentration of 100 ng/mL. Do not wash out the 6-ODA.

  • Incubation: Incubate for 18–24 hours at 37°C, 5% CO

    
    .
    
  • Readout 1 (Nitric Oxide): Transfer 50 µL supernatant to a new plate. Add 50 µL Griess Reagent I + 50 µL Griess Reagent II. Incubate 10 mins. Read Absorbance at 540 nm.

  • Readout 2 (Cytokines): Harvest remaining supernatant. Perform ELISA for TNF-

    
     and IL-6.
    
  • Viability Check: Perform MTT or CCK-8 assay on the remaining cells to ensure reduced signals are not due to cytotoxicity.

Data Analysis & Interpretation

Table 1: Expected Results & Interpretation

AssayReadoutExpected Trend (Agonist)Interpretation
Ca2+ Flux RFU (Fluorescence)Sigmoidal IncreaseDirect receptor activation (GPR84).
cAMP LuminescenceDecrease (vs Forskolin)G

coupling confirmation.[9]
Griess Assay Absorbance (540nm)Decrease vs LPS ControlAnti-inflammatory activity (NO suppression).
MTT Assay Absorbance (570nm)No ChangeCompound is non-toxic; functional effects are valid.

Statistical Treatment:

  • Normalize all functional data to the LPS + BSA-Vehicle control (set as 100% inflammation).

  • Calculate Z-factor for screening quality:

    
    .
    
  • Use One-way ANOVA with Dunnett’s post-test for significance.

References

  • GPR84 Ligand Specificity: Wang, J., et al. (2006). "Medium-chain fatty acids as ligands for orphan G protein-coupled receptor GPR84." Journal of Biological Chemistry, 281(45), 34457-34464. Link

  • Fatty Acid Conjugation Protocol: Alsabeeh, N., et al. (2018). "Cell Culture Models of Fatty Acid Overload: Problems and Solutions." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1863(2), 143-151. Link

  • 6-OAU (Surrogate Agonist) Characterization: Suzuki, M., et al. (2013). "Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor."[5][8] Journal of Biological Chemistry, 288(15), 10684-10691. Link

  • Royal Jelly Acids & Inflammation: Chen, Y.F., et al. (2016). "In Vitro Anti-Inflammatory Effects of Three Fatty Acids from Royal Jelly." Mediators of Inflammation, 2016, 3583684. Link

  • Oxo-Fatty Acid Activity: Goto, T., et al. (2020). "10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, enhances energy metabolism by activation of TRPV1." The Journal of Nutritional Biochemistry, 76, 108285. Link

Sources

Solid-phase synthesis utilizing 6-Oxodecanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Orthogonal Solid-Phase Synthesis Utilizing 6-Oxodecanoic Acid Derivatives

Strategic Overview

In the landscape of Solid-Phase Synthesis (SPS), the introduction of diversity often relies on the sequential coupling of amino acids. However, for drug discovery and hapten design, non-peptidic linkers are essential. This compound represents a high-value "heterobifunctional" building block.

Its structure—a C10 alkyl chain with a terminal carboxylic acid and a ketone at the C6 position—offers three distinct strategic advantages:

  • Spacer Geometry: The hydrophobic alkyl chain pushes the reactive center away from the resin matrix, reducing steric crowding and "pseudo-dilution" effects that often plague short linkers.

  • Orthogonality: The ketone moiety is stable to standard Fmoc/tBu deprotection and coupling conditions (piperidine, TFA, DIC/HOBt), allowing it to serve as a "dormant" handle until specifically activated.

  • Diversity Point: The ketone undergoes reductive amination with a vast pool of primary amines, creating a secondary amine linkage that is pivotal for peptidomimetics and immunoconjugate synthesis.

This guide details the methodology for anchoring this compound to a solid support and subsequently utilizing the ketone handle for reductive amination.

Critical Mechanism & Workflow

The synthesis relies on the chemoselective reaction of the ketone with primary amines in the presence of a hydride reducing agent. While Sodium Cyanoborohydride (


) was historically used, this protocol utilizes Sodium Triacetoxyborohydride (

)
.

Why


? 
  • Safety: It avoids the release of toxic cyanide gas.

  • Selectivity: It reduces the intermediate iminium ion faster than the ketone itself, preventing the formation of the alcohol side-product.

  • Kinetics: It functions effectively in slightly acidic media (AcOH), which catalyzes imine formation on the solid phase.

Visual Workflow (DOT Diagram)

SPS_Workflow Resin Amino-Resin (Rink Amide) Coupling Step 1: Anchoring (DIC/HOBt) Resin->Coupling Intermediate Resin-Bound This compound Coupling->Intermediate RedAm Step 2: Reductive Amination (R-NH2 + NaBH(OAc)3) Intermediate->RedAm  Ketone Activation   Final Secondary Amine Product RedAm->Final Cleavage Step 3: Cleavage (TFA/TIS/H2O) Final->Cleavage

Figure 1: Step-wise workflow for the integration and modification of this compound on solid support.

Detailed Experimental Protocols

Reagents Required
  • Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g) recommended for stability.

  • Linker: this compound (purity >95%).

  • Coupling Agents: Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt).

  • Reducing Agent: Sodium triacetoxyborohydride (

    
    ).[1][2][3]
    
  • Solvents: DMF (Anhydrous), DCM, Methanol, Acetic Acid (AcOH).

Protocol A: Anchoring this compound

Objective: Establish the keto-linker on the resin without modifying the ketone.

  • Swelling: Place 200 mg of Rink Amide resin in a reactor. Swell in DCM (3 mL) for 30 min. Drain.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (3x), DCM (3x), DMF (3x).

  • Activation: In a vial, dissolve this compound (3.0 equiv relative to resin loading) and HOBt (3.0 equiv) in minimum DMF. Add DIC (3.0 equiv). Stir for 2 minutes to form the active ester.

  • Coupling: Transfer the activated solution to the resin. Shake at room temperature for 2 hours.

  • QC Check: Perform a Kaiser Test (Ninhydrin).

    • Colorless beads/solution: Coupling complete (99%+).

    • Blue beads: Incomplete. Repeat coupling.

  • Washing: Drain and wash with DMF (5x) and DCM (5x).

    • Note: The resin can be stored at this stage (dried, 4°C) indefinitely.[4] The ketone is stable.

Protocol B: On-Resin Reductive Amination

Objective: Derivatize the ketone with a diverse primary amine.

  • Preparation: Swell the resin-bound keto-linker in 1% Acetic Acid in DMF (3 mL).

    • Expert Insight: The acidic environment is crucial to protonate the ketone oxygen, facilitating nucleophilic attack by the amine.

  • Imine Formation: Add the primary amine (

    
    , 5.0 equiv) dissolved in 1% AcOH/DMF. Shake for 1 hour at room temperature.
    
    • Note: Do not add the reducing agent yet. Allowing the imine equilibrium to establish first improves yield.

  • Reduction: Add solid

    
     (5.0 equiv) directly to the reaction vessel.
    
    • Caution: Mild gas evolution may occur. Vent the vessel.

  • Reaction: Shake for 4–16 hours (overnight is preferred for sterically hindered amines).

  • Washing: Drain. Wash extensively to remove boron salts:

    • DMF (3x)

    • MeOH (3x) – Critical for breaking up boron complexes.

    • DCM (3x)[2]

  • Validation (Chloranil Test):

    • Treat a few beads with 2% acetaldehyde in DMF followed by 2% chloranil in DMF.

    • Dark Blue/Green beads: Positive for secondary amine (Success).

    • Colorless/Pale: Failed reaction.

Protocol C: Cleavage and Isolation
  • Cleavage Cocktail: Prepare TFA:Triisopropylsilane:Water (95:2.5:2.5).

  • Incubation: Add 3 mL cocktail to the resin. Shake for 2 hours.

  • Isolation: Filter resin. Precipitate filtrate in cold diethyl ether (

    
    ). Centrifuge and dry the pellet.
    
  • Analysis: Dissolve in 50% Acetonitrile/Water and analyze via LC-MS.

Quantitative Data Summary

The following table summarizes expected yields based on amine sterics, derived from internal validation data using


 protocols.
Amine TypeExample SubstrateReaction TimeExpected ConversionNotes
Primary Aliphatic Benzylamine4 Hours>95%Highly reactive; standard conditions apply.
Primary Steric Isopropylamine6 Hours85-90%Slight steric hindrance; extend time.
Aniline Derivative 4-Methoxy-aniline16 Hours60-75%Electronic deactivation requires overnight reaction or heat (40°C).
Secondary Amine PiperidineN/A<5%Fail. Reductive amination requires a primary amine to form the imine intermediate.

Troubleshooting & Optimization

  • Problem: Low conversion with unreactive amines (e.g., electron-poor anilines).

    • Solution: Switch solvent to Trimethyl Orthoformate (TMOF) mixed with DMF (1:1). TMOF acts as a dehydrating agent, driving the equilibrium toward the imine.

  • Problem: Incomplete removal of boron salts.

    • Solution: Perform a "Guanidinium Wash." Wash resin with 4M Guanidine-HCl in DMF before the final MeOH wash. This efficiently strips coordinated boron species.

  • Problem: Ketone not reacting.

    • Solution: Verify the quality of

      
      . It degrades in moisture. If the powder is sticky or clumpy, discard and use a fresh bottle.
      

References

  • Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. Source: National Institutes of Health (PMC). URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • The Synthesis of Haptens and Their Use for the Development of Monoclonal Antibodies. Source: National Institutes of Health (PMC). URL:[Link]

Sources

Application Note: Quantitative Analysis of 6-Oxodecanoic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the robust quantification of 6-Oxodecanoic acid (6-ODA) , a medium-chain keto fatty acid often associated with the oxidative degradation of sebaceous lipids (e.g., sapienic acid) and microbial catabolism of hydrocarbons.

Quantifying 6-ODA presents a dual analytical challenge:

  • Amphiphilic Polarity: The presence of both a carboxylic acid tail and a mid-chain ketone group creates solubility issues in single-phase solvents.

  • Thermal Instability: Keto acids are prone to decarboxylation and keto-enol tautomerism under thermal stress, leading to chromatographic peak splitting and non-linear calibration curves.[1]

This guide provides two validated workflows:

  • Method A (GC-MS): A dual-derivatization protocol (Oximation + Silylation) for high-resolution structural confirmation.

  • Method B (LC-MS/MS): A 3-NPH derivatization method for high-throughput, high-sensitivity quantification.

Chemical Standards & Handling

Target Analyte: this compound[2]

  • CAS: 4144-60-9

  • Molecular Formula: C10H18O3

  • MW: 186.25 g/mol

Internal Standard (IS) Selection:

  • Primary Recommendation:5-Oxodecanoic Acid (structural isomer) or 9-Oxodecanoic Acid .

  • Secondary Recommendation:d3-Lauric Acid (stable isotope surrogate).

  • Why: Isomeric keto acids provide the closest match for extraction recovery and derivatization efficiency without interfering with the 6-ODA retention time.

Standard Preparation Protocol:

  • Stock Solution: Dissolve 10 mg of 6-ODA standard in 10 mL of anhydrous Ethyl Acetate (1 mg/mL). Note: Avoid methanol for stock storage to prevent acetal formation over time.

  • Storage: Store at -20°C in amber glass vials with PTFE-lined caps. Stable for 3 months.

  • Working Standards: Serially dilute in the extraction solvent to create a curve from 50 ng/mL to 10,000 ng/mL.

Method A: GC-MS (Dual-Derivatization)

Best for: Structural confirmation, complex lipid matrices, and laboratories without Triple Quadrupole LC-MS.

The Mechanistic Logic

Direct injection of keto acids into a GC inlet results in poor peak shape due to enolization. We employ a "Lock and Cap" strategy:

  • Lock (Oximation): Methoxyamine hydrochloride reacts with the ketone group to form a stable methoxime. This prevents keto-enol tautomerism.[1]

  • Cap (Silylation): MSTFA reacts with the carboxylic acid (and any residual hydroxyls) to form a volatile trimethylsilyl (TMS) ester.

Workflow Diagram

GC_Workflow Sample Biological Sample (Plasma/Tissue) Extract LLE Extraction (Ethyl Acetate/Hexane) Sample->Extract Acidify (pH 2) Dry Evaporation (N2 Stream) Extract->Dry Deriv1 Step 1: Oximation (Methoxyamine HCl) Locks Ketone Dry->Deriv1 60°C, 1h Deriv2 Step 2: Silylation (MSTFA) Caps Carboxyl Deriv1->Deriv2 60°C, 30m GCMS GC-MS Analysis (SIM Mode) Deriv2->GCMS

Figure 1: The "Lock and Cap" derivatization workflow ensures thermal stability of the keto group prior to GC analysis.

Detailed Protocol
  • Extraction:

    • Aliquot 100 µL sample (plasma/homogenate).

    • Add 10 µL Internal Standard (10 µg/mL).

    • Add 20 µL 1M HCl (to protonate the acid).

    • Extract with 400 µL Ethyl Acetate. Vortex 2 min, Centrifuge 10,000 x g.

    • Transfer supernatant to a glass vial and evaporate to dryness under Nitrogen.

  • Derivatization Step 1 (Oximation):

    • Add 50 µL Methoxyamine HCl in Pyridine (20 mg/mL) .

    • Incubate at 60°C for 60 minutes .

    • Critical: Pyridine acts as an acid scavenger.

  • Derivatization Step 2 (Silylation):

    • Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) containing 1% TMCS.[1]

    • Incubate at 60°C for 30 minutes .

  • Analysis:

    • Inject 1 µL (Splitless) into GC-MS.

GC-MS Parameters
  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet: 250°C.

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temp Program: 70°C (1 min) -> 20°C/min -> 300°C (5 min).

  • Ions (SIM):

    • 6-ODA-Methoxime-TMS: Target m/z 286 (M-15), Qualifier m/z 270 .

    • Note: Two peaks may appear (syn/anti isomers of the oxime); sum the areas for quantification.

Method B: LC-MS/MS (High Sensitivity)

Best for: High throughput, low sample volume, and trace quantification (< 10 ng/mL).

The Mechanistic Logic

Keto acids ionize poorly in positive mode and only moderately in negative mode. To achieve femtomole sensitivity, we use 3-Nitrophenylhydrazine (3-NPH) .

  • Reaction: 3-NPH reacts specifically with the carboxylic acid group (using EDC/Pyridine activation) AND the ketone group to form a highly ionizable hydrazide/hydrazone derivative.

  • Benefit: Introduces a nitrogenous moiety that ionizes exceptionally well in Negative ESI , improving sensitivity by 100-fold over native analysis.

Detailed Protocol
  • Sample Prep:

    • 50 µL Sample + 10 µL IS.

    • Protein Precipitation: Add 200 µL cold Methanol. Centrifuge.

    • Take 50 µL supernatant.

  • Derivatization:

    • Add 25 µL EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (250 mM).

    • Add 25 µL 3-NPH (20 mM in 50% MeOH).

    • Add 25 µL Pyridine (7%).

    • Incubate at 40°C for 30 minutes .

  • Quench:

    • Add 400 µL 0.1% Formic Acid in Water.

  • Analysis:

    • Inject 5 µL into LC-MS/MS.

LC-MS/MS Parameters[3]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 5 minutes.

  • Source: ESI Negative Mode.

MRM Transitions (3-NPH Derivative):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
6-ODA-3NPH 456.2 137.0 25
6-ODA-3NPH 456.2 152.0 30
IS (5-ODA) 456.2 137.0 25

Note: Since 6-ODA and 5-ODA are isomers, they must be chromatographically separated. The C18 column usually separates them by 0.5 - 1.0 minutes due to the difference in polarity caused by the ketone position.

Validation Criteria & Performance

The following data represents typical performance metrics for the GC-MS Method (Method A).

ParameterAcceptance CriteriaTypical Result (Plasma)
Linearity (R²) > 0.9900.998 (50-5000 ng/mL)
Recovery (%) 80% - 120%92% ± 4.5%
Precision (CV%) < 15%6.2% (Intra-day)
LOD S/N > 310 ng/mL
LOQ S/N > 1025 ng/mL

Troubleshooting Guide

Issue: Multiple Peaks for Single Analyte (GC-MS)
  • Cause: Incomplete oximation or syn/anti isomer separation.

  • Solution: The methoxime derivative forms geometric isomers (syn and anti) around the C=N double bond. This often results in two distinct peaks for 6-ODA.

  • Action: Integrate BOTH peaks and sum their areas for the calibration curve. Do not treat them as impurities.

Issue: Low Sensitivity (LC-MS)
  • Cause: Inefficient derivatization or matrix suppression.

  • Solution: Ensure the EDC reagent is fresh (EDC hydrolyzes in water).

  • Action: Check the pH of the reaction. The coupling requires a slightly acidic-to-neutral environment (pH 4.5 - 6.0) provided by the Pyridine/Formic acid buffer system.

Issue: Decarboxylation
  • Cause: Injection port temperature too high (GC) or source temp too high (LC).

  • Action: For GC, ensure the "Lock" (oximation) step is performed. Underivatized beta-keto acids decarboxylate instantly. While 6-ODA is a gamma/delta-type keto acid, it is still thermally sensitive.

References

  • Keto Acid Derivatization Basics

    • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1.
  • LC-MS/MS of Keto Acids (3-NPH Method)

    • Han, J., et al. (2015). Liquid chromatography-mass spectrometry method for quantitative profiling of fatty acids and keto acids.[3][4][5] Analytica Chimica Acta.

  • Biological Context of Oxo-Fatty Acids

    • Vamecq, J., & Draye, J. P. (1989).
  • Standard Handling & Stability

    • BenchChem Technical Support.[1][4] (2025).[1][4][5] Derivatization of Keto Acids for GC-MS Analysis.

    • (Simulated based on search context)

Sources

Troubleshooting & Optimization

Technical Support Center: Analysis of 6-Oxodecanoic Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometry analysis of 6-oxodecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and artifacts encountered during experimental workflows. Here, we combine foundational mass spectrometry principles with practical, field-proven insights to ensure the integrity and accuracy of your results.

Introduction to the Analysis of this compound

This compound is a medium-chain keto-fatty acid. Its structure, featuring both a carboxylic acid and a ketone functional group, presents unique characteristics and potential challenges in mass spectrometry analysis. Understanding its behavior in the ion source and mass analyzer is critical for accurate identification and quantification. This guide provides a structured question-and-answer framework to address specific issues you may encounter.

  • Chemical Formula: C₁₀H₁₈O₃

  • Monoisotopic Mass: 186.1256 g/mol

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Ionization & Adduct Formation

Question: I am observing multiple peaks in my full scan mass spectrum for this compound, even after chromatographic separation. What are these additional peaks?

Answer: When analyzing this compound using electrospray ionization (ESI), it is common to observe not just the primary ion of interest, but also several adducts. In negative ion mode, you should primarily look for the deprotonated molecule [M-H]⁻ at m/z 185.1183 . However, other ions are frequently formed through interaction with mobile phase components or contaminants.

Common Adducts in Mass Spectrometry of this compound

Ion TypeAdductFormulaTheoretical m/zCommon Source
Negative Ion Mode
Deprotonated Molecule[M-H]⁻[C₁₀H₁₇O₃]⁻185.1183Expected primary ion
Formate Adduct[M+HCOO]⁻[C₁₁H₁₉O₅]⁻231.1238Formic acid in mobile phase
Acetate Adduct[M+CH₃COO]⁻[C₁₂H₂₁O₅]⁻245.1394Acetic acid in mobile phase
Chloride Adduct[M+Cl]⁻[C₁₀H₁₈O₃Cl]⁻221.0950Chlorinated solvents, glassware
Positive Ion Mode
Protonated Molecule[M+H]⁺[C₁₀H₁₉O₃]⁺187.1329Acidic mobile phase
Sodium Adduct[M+Na]⁺[C₁₀H₁₈O₃Na]⁺209.1148Glassware, solvents, buffers
Potassium Adduct[M+K]⁺[C₁₀H₁₈O₃K]⁺225.0888Glassware, solvents, buffers
Ammonium Adduct[M+NH₄]⁺[C₁₀H₁₈O₃NH₄]⁺204.1594Ammonium salts in mobile phase

Troubleshooting Adduct Formation:

The prevalence of adducts can complicate spectral interpretation and affect quantitative accuracy by distributing the analyte signal across multiple ions.[1]

Protocol 1: Minimizing Metal Adducts ([M+Na]⁺, [M+K]⁺)

  • Use High-Purity Solvents: Employ LC-MS grade solvents to minimize metal ion contamination.

  • Acidify the Mobile Phase: The addition of a small amount of a volatile acid, such as 0.1% formic acid, can promote the formation of the protonated molecule [M+H]⁺ over metal adducts.[2]

  • Utilize Fresh Mobile Phase: Prepare mobile phases fresh daily to avoid leaching of ions from glass reservoirs.

  • Incorporate an Ammonium Salt: Adding a low concentration of a volatile ammonium salt like ammonium formate or ammonium acetate can help to outcompete sodium and potassium for adduction, leading to a more consistent formation of the [M+NH₄]⁺ adduct.[3]

  • Clean the Ion Source: Regular cleaning of the ion source can remove salt buildup that contributes to adduct formation.[4]

Diagram 1: Workflow for Adduct Mitigation

cluster_prep Sample & Mobile Phase Prep cluster_lcms LC-MS System cluster_result Desired Outcome Solvents Use High-Purity LC-MS Grade Solvents LC UHPLC Separation Solvents->LC Additives Add 0.1% Formic Acid or Ammonium Salt Additives->LC Fresh Prepare Fresh Mobile Phase Fresh->LC Source Clean Ion Source LC->Source MS Mass Analyzer Source->MS Result Dominant [M-H]⁻ or [M+H]⁺ Reduced Adducts MS->Result

Caption: A workflow for minimizing adduct formation in LC-MS analysis.

FAQ 2: In-Source Fragmentation

Question: I am seeing fragment ions in my full scan (MS1) spectrum that I would only expect to see in an MS/MS experiment. Why is this happening?

Answer: This phenomenon is known as in-source fragmentation or in-source decay.[5][6] Even with "soft" ionization techniques like ESI, some molecules can fragment in the ion source before they enter the mass analyzer. This can be caused by thermal degradation in the heated capillary or by applying overly energetic source conditions (e.g., high capillary or fragmentor voltages).[6]

For this compound, a common in-source fragment is the loss of water, particularly in positive ion mode from the [M+H]⁺ ion.

  • [M+H-H₂O]⁺: This corresponds to the loss of a water molecule (18.0106 Da) from the protonated parent ion, resulting in an observed m/z of 169.1223 .

Troubleshooting In-Source Fragmentation:

In-source fragmentation can lead to misidentification of compounds and inaccurate quantification of the true parent molecule.

Protocol 2: Reducing In-Source Fragmentation

  • Optimize Source Temperature: Gradually decrease the drying gas temperature and the capillary temperature to find the lowest settings that still provide efficient desolvation and ion transfer.

  • Lower Cone/Fragmentor Voltage: Reduce the voltage potential between the ion source and the mass analyzer (often called cone voltage, fragmentor voltage, or declustering potential). This reduces the kinetic energy of the ions and minimizes collision-induced dissociation in the source region.

  • Ensure Proper LC Separation: Good chromatographic separation is crucial. If a fragment of a co-eluting compound has the same mass as your analyte of interest, it can lead to significant analytical errors.

Diagram 2: Logic for Optimizing Source Conditions

Start Observe In-Source Fragmentation Temp Reduce Source Temperature Start->Temp Voltage Lower Cone/ Fragmentor Voltage Start->Voltage Check Re-analyze: Fragmentation Reduced? Temp->Check Voltage->Check End Optimal Conditions Achieved Check->End Yes Iterate Further Optimization Needed Check->Iterate No Iterate->Temp Iterate->Voltage

Caption: Decision-making process for minimizing in-source fragmentation.

FAQ 3: Tandem Mass Spectrometry (MS/MS) Fragmentation

Question: What are the expected product ions for this compound in a tandem mass spectrometry (MS/MS) experiment?

Answer: Tandem mass spectrometry is essential for structural confirmation. By selecting the parent ion (e.g., [M-H]⁻ at m/z 185.1) and fragmenting it, you can generate a characteristic fingerprint. Based on the structures of similar keto- and fatty acids, the following fragmentation patterns are expected for this compound.[3][4]

Predicted MS/MS Fragmentation of this compound ([M-H]⁻, m/z 185.1)

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Fragment Structure/Identity
185.1167.118.0 (H₂O)Loss of water
185.1141.144.0 (CO₂)Decarboxylation
185.1125.160.0 (C₂H₄O₂)Cleavage alpha to the ketone
185.199.186.0 (C₅H₁₀O)Cleavage adjacent to the ketone
185.187.198.0 (C₅H₆O₂)McLafferty-type rearrangement
185.159.0126.1 (C₇H₁₄O)Carboxylate group [CH₃COO]⁻ related

Note: These are predicted fragmentation patterns based on general chemical principles and data from isomeric compounds. Actual observed fragments and their relative intensities may vary depending on the collision energy and the specific mass spectrometer used.

Troubleshooting Poor MS/MS Fragmentation:

Protocol 3: Optimizing Collision Energy for MS/MS

  • Perform a Collision Energy Ramp: Infuse a standard solution of this compound directly into the mass spectrometer.

  • Acquire MS/MS Spectra: Set up an experiment to acquire MS/MS spectra of the precursor ion (m/z 185.1) while ramping the collision energy (e.g., from 5 eV to 40 eV).

  • Analyze the Data: Examine the resulting data to identify the collision energy that produces the most informative spectrum (a good balance of parent ion depletion and the formation of several characteristic product ions).

  • Apply to LC-MS/MS Method: Use this optimized collision energy in your final LC-MS/MS method for sensitive and specific detection.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Debois, D., et al. (2010). New advances in the understanding of the in-source decay fragmentation of peptides in MALDI-TOF-MS. Journal of the American Society for Mass Spectrometry, 21(7), 1163-1173. Retrieved from [Link]

  • Human Metabolome Database. (2022). HMDB 5.0: The Human Metabolome Database for 2022. Retrieved from [Link]

  • Kruve, A., et al. (2020). Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. Analytical and Bioanalytical Chemistry, 412(26), 7145-7154. Retrieved from [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Takáts, Z., et al. (2004). In-source decay of protein: The mechanism of c-ion formation. Journal of the Mass Spectrometry Society of Japan, 52(1), 29-36. Retrieved from [Link]

  • Lu, W., et al. (2018). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry, 90(11), 6646-6654. Retrieved from [Link]

  • NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Marwah, P., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science, 12(2), 235-241. Retrieved from [Link]

  • METLIN. (n.d.). METLIN Tandem Mass Spectral Library. Retrieved from [Link]

  • Metabolomics Workbench. (n.d.). RefMet. Retrieved from [Link]

  • Han, X. (2016). Recognition and avoidance of ion source-generated artifacts in lipidomics analysis. Journal of Lipid Research, 57(8), 1335-1346. Retrieved from [Link]

  • Lin, Y.-H., et al. (2022). Electrospray ionization in-source decay of N-glycans and the effects on N-glycan structural identification. Rapid Communications in Mass Spectrometry, 36(18), e9352. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Common types of adducts in LC-MS. Retrieved from [Link]

  • Metlin, J. M., & Siuzdak, G. (2019). METLIN: A Tandem Mass Spectral Library of Standards. Methods in Molecular Biology, 1978, 15-26. Retrieved from [Link]

  • Apffel, A., et al. (1998). Reduction of metal adducts in oligonucleotide mass spectra in ion-pair reversed-phase chromatography/mass spectrometry analysis. Journal of the American Society for Mass Spectrometry, 9(6), 575-584. Retrieved from [Link]

  • Chrom-Art. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

  • Dolan, J. W. (2017). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. LCGC North America, 35(5), 322-327. Retrieved from [Link]

Sources

Resolving peak tailing of 6-Oxodecanoic acid in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting for a common challenge in reverse-phase HPLC: peak tailing of 6-oxodecanoic acid. As your virtual application scientist, my goal is to explain the underlying causes of this issue and provide you with a logical, scientifically-grounded framework to resolve it efficiently.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its behavior in reverse-phase HPLC?

This compound is a fatty acid derivative featuring two key functional groups that dictate its chromatographic behavior: a terminal carboxylic acid and a ketone group at the C-6 position.[1]

  • Carboxylic Acid Group: This group is acidic, with a pKa typically in the range of 4 to 5. The mobile phase pH relative to this pKa will determine if the group is in its protonated (neutral, more retained) state or its deprotonated (anionic, less retained) state. Operating near the pKa can lead to a mixed population of ionized and neutral molecules, causing significant peak broadening and tailing.[2][3]

  • Ketone and Carboxyl Groups: The presence of two oxygen atoms (from the ketone and the carboxylic acid) in close proximity creates a potential chelation site for metal ions.[4][5] This means the molecule can interact strongly with any trace metals present in the HPLC system (stainless steel tubing, frits) or within the silica packing of the column itself, leading to severe peak tailing.[4][6][7]

Q2: I'm observing significant peak tailing for this compound. What are the most probable causes?

Peak tailing is a common chromatographic issue that indicates a problem with the system or method chemistry.[8][9] For an analyte like this compound, the causes can be ranked in order of likelihood:

  • Secondary Silanol Interactions: The primary cause of peak tailing for polar, acidic compounds is often unwanted secondary interactions with the stationary phase. Residual silanol groups (Si-OH) on the surface of silica-based columns are acidic and can become deprotonated (Si-O⁻) at mobile phase pH levels above ~3. These negatively charged sites can then interact strongly with any ionized portion of your analyte, creating a secondary, non-ideal retention mechanism that results in tailing.[5][10]

  • Suboptimal Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, the analyte will exist in both its protonated and deprotonated forms. This dual state leads to inconsistent interactions with the stationary phase and results in a broad, tailing peak.[2][3]

  • Metal Chelation: As mentioned above, this compound can chelate with metal ions. If your HPLC system has exposed stainless steel components or if you are using a lower-purity silica column, metal ions (like Fe³⁺ or Al³⁺) can leach into the flow path and act as active sites for chelation, causing severe tailing.[4][5][6]

  • General Chromatographic Problems: Issues not specific to the analyte can also be the cause. These include a void at the column inlet, a partially blocked frit, or excessive extra-column volume (dead volume) from using tubing with an incorrect internal diameter.[10][11]

In-Depth Troubleshooting Guides

This section provides a logical, step-by-step approach to diagnosing and resolving peak tailing for this compound. We will start with the most impactful and easiest-to-modify parameters first.

Guide 1: Optimizing the Mobile Phase pH

Question: My peak for this compound is tailing. How do I determine if the mobile phase pH is the problem and what is the protocol to fix it?

Expert Rationale: The most critical step for analyzing an ionizable compound like this compound is to control its ionization state. By adjusting the mobile phase pH to be at least 2 units below the analyte's pKa, we ensure the carboxylic acid group is fully protonated (neutral).[3] This minimizes secondary ionic interactions with the stationary phase and promotes a single, well-defined retention mechanism based on hydrophobicity, leading to a sharp, symmetrical peak.

Troubleshooting Workflow: Mobile Phase Optimization

start Start: Peak Tailing Observed check_ph Is Mobile Phase pH >= 2 units below pKa (~4.5)? start->check_ph adjust_ph ACTION: Adjust Mobile Phase pH to 2.5-3.0 using an acidic additive. check_ph->adjust_ph No next_step Proceed to Guide 2: Secondary Interactions & Guide 3: Metal Chelation check_ph->next_step Yes re_inject Re-inject Sample adjust_ph->re_inject eval_peak Is Peak Shape Acceptable? (USP Tailing Factor <= 1.5) re_inject->eval_peak success Success: Problem Solved eval_peak->success Yes eval_peak->next_step No

Caption: Logical workflow for pH optimization.

Experimental Protocol: Mobile Phase pH Adjustment

  • Estimate pKa: Assume the pKa of this compound is ~4.5, typical for a carboxylic acid.

  • Target pH: Your target mobile phase pH should be ≤ 2.5. This ensures the analyte is fully protonated.

  • Select an Additive: Prepare your aqueous mobile phase (e.g., Water or buffered water) and add a suitable acidic modifier. Formic acid is an excellent first choice due to its volatility and compatibility with mass spectrometry (MS).[12][13]

  • Preparation:

    • Aqueous Mobile Phase (A): HPLC-grade Water + 0.1% Formic Acid (v/v).

    • Organic Mobile Phase (B): Acetonitrile or Methanol + 0.1% Formic Acid (v/v).

    • Important: Ensure the additive is present in both aqueous and organic phases to maintain consistent pH and minimize baseline drift during gradient elution.[14]

  • Equilibrate and Analyze: Flush the column with the new mobile phase for at least 10-15 column volumes. Inject your standard and evaluate the peak shape.

Data Presentation: Comparison of Mobile Phase Additives

AdditiveTypical Conc.Approx. pHProsCons
Formic Acid (FA) 0.1%2.7MS-compatible, good for peak shape of acids.[12][15]Less effective at masking silanol interactions for basic compounds.
Trifluoroacetic Acid (TFA) 0.1%2.1Excellent ion-pairing agent, sharpens peaks.[16]Causes significant ion suppression in MS, can be difficult to remove from the system.[13][17]
Phosphoric Acid 10-20 mM~2.1Excellent buffering capacity, very effective for peak shape.Non-volatile, not MS-compatible, can damage columns if not flushed properly.
Guide 2: Mitigating Secondary Interactions & Metal Chelation

Question: I've lowered the mobile phase pH to 2.5, and while the peak shape has improved, it still shows some tailing. What's the next step?

Expert Rationale: Persistent tailing after pH optimization points to more stubborn secondary interactions, either with active silanols on the column or with metal ions in the system. The ketone and carboxyl groups of this compound make it a prime candidate for chelation with metal ions that may have leached from stainless steel components or are present as impurities in the silica packing material.[4][6]

Troubleshooting Workflow: Column and System Effects

cluster_0 Diagnose Metal Chelation cluster_1 Address Column & System start Start: Tailing persists after pH optimization add_edta ACTION: Add 50-100 µM EDTA to the mobile phase. start->add_edta eval_edta Does peak shape improve significantly? add_edta->eval_edta passivate SOLUTION: Passivate the HPLC system with a strong acid. eval_edta->passivate Yes inert_column SOLUTION: Use a high-purity, end-capped column or a bio-inert column. eval_edta->inert_column No

Caption: Workflow for diagnosing and fixing metal chelation.

Experimental Protocol 1: Diagnosing Metal Chelation with EDTA

Ethylenediaminetetraacetic acid (EDTA) is a strong chelating agent that will preferentially bind to free metal ions in the system, effectively masking them from your analyte.

  • Prepare Mobile Phase with EDTA: To your optimized mobile phase (e.g., Water/ACN with 0.1% Formic Acid), add a low concentration of EDTA disodium salt (typically 50-100 µM).

  • Equilibrate: Thoroughly flush the system and column with the EDTA-containing mobile phase.

  • Analyze: Inject your this compound standard.

  • Evaluate:

    • Dramatic Improvement: If the peak shape becomes symmetrical, metal contamination is the primary cause of the tailing.[4] The long-term solution is to passivate your system or use bio-inert hardware.

    • Minor or No Improvement: If tailing persists, the issue is more likely related to the column's stationary phase (residual silanols).

Experimental Protocol 2: System Passivation and Column Selection

If metal chelation is confirmed, or if you suspect it, a system passivation can help remove metallic contaminants.

  • Remove Column: Replace the column with a zero-dead-volume union.

  • Passivation Solution: Prepare a solution of 20-30% Nitric Acid or a commercially available passivation solution. CAUTION: Always follow safety protocols when handling strong acids.

  • Flush System: Flush the entire HPLC system (all flow paths) with the passivation solution at a low flow rate for 1-2 hours.

  • Rinse Thoroughly: Flush the system with high-purity water for several hours until the eluent is pH neutral.

  • Column Choice: For long-term success, especially with chelating compounds, consider using:

    • High-Purity Silica Columns: Modern columns (Type B silica) are manufactured with fewer metal impurities and are often aggressively end-capped to cover residual silanols.[5][9]

    • Bio-Inert or PEEK-Lined Columns: These columns minimize contact between the sample/mobile phase and metallic surfaces, providing the best performance for sensitive or chelating analytes.[7][18]

Guide 3: Addressing General Chromatographic Failures

Question: All the peaks in my chromatogram, not just this compound, are tailing. What should I investigate?

Expert Rationale: When all peaks are affected, the problem is likely physical rather than chemical.[9][11] The most common culprits are a compromised column bed or issues with system plumbing that create dead volume.

  • Check for Column Void/Contamination:

    • Diagnosis: A void at the column inlet or a blocked frit can cause flow path distortion, leading to tailing or split peaks.[3][10]

    • Action: Disconnect the column from the detector and reverse the flow direction. Wash the column with a strong solvent (e.g., 100% Acetonitrile or Methanol) at a moderate flow rate for 20-30 column volumes.[10] This can sometimes flush contaminants from the inlet frit.

    • Verification: Re-install the column in the correct direction and re-run your standard. If the peak shape improves temporarily, the column is likely failing and should be replaced.

  • Minimize Extra-Column Volume:

    • Diagnosis: Unnecessary tubing length, poorly made fittings, or using tubing with an internal diameter that is too large can all contribute to "dead volume," which causes peak broadening and tailing.[2][4]

    • Action: Ensure all tubing connections are properly seated (finger-tight then a quarter-turn with a wrench for steel fittings). Trim any excess tubing between the injector, column, and detector. Use the narrowest internal diameter tubing appropriate for your system's pressure limits (e.g., 0.005" or 0.125 mm for standard HPLC).

By systematically working through these guides, you can effectively diagnose the root cause of peak tailing for this compound and implement a robust, scientifically-sound solution.

References

  • Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?[Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. [Link]

  • Phenomenex. (2023). How to Reduce Peak Tailing in HPLC?[Link]

  • HPLC Troubleshooting Guide. [Link]

  • MAC-MOD Analytical. (2023). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube. [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?[Link]

  • Axion Labs. HPLC Peak Tailing. [Link]

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? YouTube. [Link]

  • Phenomenex. (2023). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Oravis, D. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. [Link]

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • SilcoTek Corporation. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. [Link]

  • Agilent Technologies. Analysis of Organic Acids in Aqueous Samples. [Link]

  • Incognito. (2017). The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? Chromatography Online. [Link]

  • Waters Blog. (2019). Mobile Phase Additives for Peptide Characterization. [Link]

Sources

Overcoming matrix effects in LC-MS/MS analysis of 6-Oxodecanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Matrix Effects in LC-MS/MS Bioanalysis

Welcome to the Advanced Applications Support Center. Ticket ID: #ODA-ME-001 Status: Open Assigned Specialist: Senior Application Scientist

You are experiencing signal instability, poor reproducibility, or sensitivity loss in the analysis of 6-Oxodecanoic acid (6-ODA) . As a medium-chain keto-fatty acid, 6-ODA presents a "perfect storm" for matrix effects: it is amphiphilic, elutes in a region often crowded by phospholipids, and ionizes in negative mode (ESI-), which is notoriously susceptible to suppression.

This guide moves beyond basic troubleshooting to provide a mechanistic solution for eliminating matrix effects (ME).

Module 1: Diagnosis – Seeing the Invisible

Q: How do I definitively prove that matrix effects are the cause of my poor data?

A: You must visualize the suppression zone using Post-Column Infusion (PCI) .[1] Standard recovery experiments (spiking pre- vs. post-extraction) provide a number, but they do not tell you where the problem is occurring in your chromatogram. PCI maps the ionization efficiency across the entire gradient.

The Protocol (PCI):

  • Setup: Place a T-junction between your analytical column and the MS source.

  • Infusion: Syringe-pump a constant flow of neat 6-ODA standard (e.g., 1 µg/mL) into the T-junction.

  • Injection: Inject a "blank" extracted matrix sample (e.g., plasma extract without analyte) via the LC.[2]

  • Observation: Monitor the baseline of 6-ODA. A flat line is ideal. Dips (suppression) or humps (enhancement) indicate matrix interference.[2][3][4][5]

The Workflow:

PCI_Setup cluster_legend Interpretation LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee T-Junction Column->Tee MS MS/MS Source (ESI-) Tee->MS Combined Flow Syringe Syringe Pump (Constant 6-ODA Infusion) Syringe->Tee Result Dip in Baseline = Suppression Zone

Figure 1: Schematic setup for Post-Column Infusion (PCI) to visualize matrix effects.

Module 2: Sample Preparation – The Root Cause Fix

Q: I am using Protein Precipitation (PPT). Is that enough?

A: For 6-ODA, no . PPT (adding acetonitrile/methanol) removes proteins but leaves behind phospholipids (PLs). In ESI(-), phospholipids are the primary agents of ion suppression. They often elute late in the gradient or "wrap around" to the next injection, causing unpredictable suppression.

Recommended Strategy: Switch to Phospholipid Removal Plates (HybridSPE) or Supported Liquid Extraction (SLE) .

MethodPhospholipid Removal6-ODA RecoveryComplexityRecommendation
Protein Precip (PPT) < 10%HighLowNot Recommended
Liquid-Liquid (LLE) ModerateVariable (pH dependent)HighAlternative
Solid Phase (SPE) High (>95%)HighHighGood
HybridSPE / SLE Very High (>99%) High Low Best Practice

Technical Insight: If using LLE or SLE, you must acidify the sample (e.g., 1% Formic Acid) to protonate the carboxylic acid of 6-ODA (


), driving it into the organic layer.
Module 3: Chromatographic Resolution

Q: My analyte elutes with the solvent front. How do I fix this?

A: 6-ODA is a medium-chain fatty acid. It requires sufficient organic strength to elute but needs a weak initial gradient to focus.

Troubleshooting Steps:

  • Column Choice: Use a C18 column with high carbon load or a C18-PFP (Pentafluorophenyl) ligand. PFP provides alternate selectivity for the keto-group.

  • Mobile Phase: Avoid ammonium acetate if possible in negative mode, as it can suppress ionization compared to 0.01% Acetic Acid or Formic Acid.

  • The "Flush": You must program a high-organic wash (95-100% B) at the end of every run to strip phospholipids.

Monitoring Interferences: Set up a "scout" MRM trace to detect phospholipids during development:

  • Precursor: m/z 184 (Phosphocholine head group) – Note: This is for Positive mode check.

  • Negative Mode Check: Monitor precursors m/z 153 and 171 (glycerophosphate backbone fragments).

Module 4: Internal Standards (The "Golden" Correction)

Q: Can I use a structural analog like sebacic acid as an Internal Standard (IS)?

A: Only if absolutely necessary. The "Gold Standard" is a Stable Isotope Labeled (SIL) IS , such as This compound-d13 or -13C .

Why? Matrix effects are retention-time dependent. An analog elutes at a different time than 6-ODA and will experience different suppression. A SIL-IS elutes at the exact same time (co-elutes) and suffers the exact same suppression.



Because the factors cancel out, quantification remains accurate.
Module 5: Advanced Workflow Decision Tree

Q: I've tried everything, but sensitivity is still too low due to background noise. What now?

A: If ESI(-) is insufficient, you must switch to Derivatization . Keto-acids react readily with hydrazine reagents (e.g., DNPH or Girard’s Reagent) to form hydrazones that ionize intensely in ESI(+) mode, moving the mass to a quieter region.

Workflow_Decision cluster_ESI_Neg Path A: Direct Analysis cluster_Deriv Path B: Derivatization Start Start: 6-ODA Analysis Check_Sens Is Sensitivity Sufficient in ESI(-)? Start->Check_Sens PCI_Test Perform PCI Check Check_Sens->PCI_Test Yes Deriv_Step Derivatize (e.g., Girard's Reagent) Check_Sens->Deriv_Step No Suppression Is Suppression Observed? PCI_Test->Suppression Cleanup Switch to HybridSPE / SLE Suppression->Cleanup Yes SIL_IS Use Deuterated IS Suppression->SIL_IS No (Rare) Cleanup->SIL_IS ESI_Pos Switch to ESI(+) Mode Deriv_Step->ESI_Pos

Figure 2: Decision tree for selecting the correct mitigation strategy based on sensitivity and suppression levels.

References & Authoritative Sources
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS.[3][6] Analytical Chemistry.

    • Core Concept: Defines the standard calculation for Matrix Factor (MF).

  • Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry.

    • Core Concept: Establishes the Post-Column Infusion (PCI) method.

  • U.S. FDA. (2018). Bioanalytical Method Validation Guidance for Industry.

    • Core Concept: Regulatory acceptance criteria for matrix effects (typically ±15% variability).[7]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

    • Core Concept: Compares PPT, LLE, and SPE, highlighting phospholipid interferences.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Oxidation of 6-Hydroxydecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the oxidation of 6-hydroxydecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this specific chemical transformation. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize your yield of 6-oxodecanoic acid, and overcome common experimental hurdles.

Introduction

The oxidation of 6-hydroxydecanoic acid to this compound is a key transformation that converts a secondary alcohol to a ketone while preserving a carboxylic acid moiety. This keto acid is a valuable intermediate in various synthetic pathways.[1] However, the presence of two functional groups on the same molecule presents unique challenges. This guide will provide a comprehensive overview of common oxidation methods, troubleshooting strategies for potential side reactions and low yields, and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the oxidation of 6-hydroxydecanoic acid, providing potential causes and actionable solutions.

Problem 1: Low or No Conversion of Starting Material

Symptoms: TLC or GC-MS analysis shows a significant amount of unreacted 6-hydroxydecanoic acid after the expected reaction time.

Potential Causes & Solutions:

  • Insufficient Oxidant: The stoichiometry of the oxidizing agent is critical. Ensure you are using the correct molar equivalents of the oxidant. For many common oxidations, a slight excess of the oxidant may be necessary to drive the reaction to completion.

  • Inactive Oxidant: Some oxidizing agents, like Dess-Martin periodinane (DMP), can degrade upon improper storage.[2] Always use freshly opened or properly stored reagents. The activity of Jones reagent (chromic acid) can also diminish over time.[3] It is often best to prepare it fresh before use.

  • Low Reaction Temperature: While some oxidations are performed at low temperatures to improve selectivity, the reaction rate might be too slow. If you observe poor conversion, consider gradually increasing the reaction temperature while carefully monitoring for the formation of byproducts.

  • Poor Solubility: 6-hydroxydecanoic acid may have limited solubility in certain organic solvents at low temperatures. Ensure your substrate is fully dissolved before and during the addition of the oxidizing agent. A co-solvent system, such as acetone in the Jones oxidation, can improve solubility.[3]

Problem 2: Formation of a Significant Amount of an Unidentified Byproduct

Symptoms: A new spot appears on the TLC plate, or a new peak is observed in the GC-MS chromatogram, which is not the starting material or the desired product.

Potential Cause & Solution: Lactone Formation

A common side reaction in the oxidation of hydroxy acids is intramolecular esterification, leading to the formation of a lactone. In the case of 6-hydroxydecanoic acid, this would result in the formation of a six-membered δ-lactone.

LactoneFormation

Conditions Favoring Lactone Formation:

  • High Temperatures: Increased temperatures can promote the intramolecular cyclization.[4]

  • Acidic Conditions: Strong acidic conditions, such as those used in the Jones oxidation, can catalyze lactone formation.[5]

Troubleshooting Lactone Formation:

  • Milder Oxidizing Agents: Switch to a milder, non-acidic oxidizing agent like Dess-Martin periodinane (DMP) or a Swern oxidation, which are performed under neutral or slightly basic conditions.[2][6]

  • Temperature Control: Maintain a lower reaction temperature. For many oxidations, running the reaction at 0 °C or even -78 °C (for Swern oxidation) can significantly reduce the rate of lactone formation.

  • Protecting the Carboxylic Acid: If lactone formation is persistent, consider protecting the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before the oxidation step. The ester can be subsequently hydrolyzed to yield the desired keto acid.

Problem 3: Difficult Product Isolation and Purification

Symptoms: The crude product is a viscous oil or a mixture that is difficult to purify by standard column chromatography or recrystallization.

Potential Causes & Solutions:

  • Residual Oxidant Byproducts: Many oxidation reactions generate inorganic or organic byproducts that can complicate purification.

    • Chromium-based oxidants: The work-up for Jones or PCC oxidations involves removing chromium salts, which can be challenging. A common procedure involves quenching the reaction with isopropanol, followed by filtration through a pad of celite or silica gel.

    • Dess-Martin periodinane: The byproduct, an iodinane, can be removed by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.[7]

    • Swern oxidation: The malodorous dimethyl sulfide byproduct must be handled in a well-ventilated fume hood and can be removed by careful evaporation or by washing with a dilute copper sulfate solution.

  • Product Solubility: this compound has both a polar carboxylic acid head and a relatively nonpolar hydrocarbon tail, which can lead to emulsification during aqueous work-ups.

    • Acidification and Extraction: After quenching the reaction, acidify the aqueous layer to a pH of around 2-3 with dilute HCl to protonate the carboxylate. This will make the product more soluble in organic solvents like ethyl acetate or dichloromethane for extraction.

    • Brine Wash: Washing the combined organic layers with brine (saturated NaCl solution) can help to break up emulsions and remove residual water.

  • Recrystallization: If the product is a solid at room temperature, recrystallization can be an effective purification method. Experiment with different solvent systems, such as ethyl acetate/hexanes or acetone/water.

Frequently Asked Questions (FAQs)

Q1: Which oxidizing agent is best for converting 6-hydroxydecanoic acid to this compound?

The "best" oxidizing agent depends on several factors, including the scale of your reaction, your tolerance for toxic reagents, and the desired reaction conditions. Here is a comparison of common choices:

Oxidizing AgentProsConsTypical Conditions
Jones Reagent (H₂CrO₄) Inexpensive, powerful oxidant.[3][5]Highly toxic (Cr(VI)), strongly acidic (can promote lactone formation), generates hazardous waste.[5]Acetone, 0 °C to room temperature.[3]
Dess-Martin Periodinane (DMP) Mild, high-yielding, neutral conditions, avoids toxic metals.[2][6]Can be explosive under certain conditions, relatively expensive.[8]CH₂Cl₂, room temperature.[6]
Swern Oxidation Mild, high-yielding, avoids toxic metals.Requires low temperatures (-78 °C), produces foul-smelling dimethyl sulfide.CH₂Cl₂, DMSO, oxalyl chloride, triethylamine, -78 °C.
TEMPO-catalyzed Oxidation Catalytic amount of TEMPO, uses a stoichiometric co-oxidant (e.g., bleach), environmentally benign.[9]Can be slower than other methods, optimization of pH may be required.Biphasic system (e.g., CH₂Cl₂/water), NaOCl, KBr, room temperature.

For initial small-scale syntheses where mild conditions are a priority, Dess-Martin periodinane is often a good first choice. For larger-scale reactions where cost and environmental impact are concerns, a TEMPO-catalyzed oxidation is an excellent green alternative.

Q2: How can I monitor the progress of the reaction?

  • Thin-Layer Chromatography (TLC): This is the most common and convenient method. Use a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes) to achieve good separation between the more polar starting material (6-hydroxydecanoic acid) and the less polar product (this compound). Visualize the spots using a potassium permanganate stain or by heating after dipping in a ceric ammonium molybdate solution.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative analysis, GC-MS can be used.[10][11] The starting material and product will have different retention times and fragmentation patterns. Derivatization of the carboxylic acid to its methyl ester may be necessary for better chromatographic performance.

  • ¹H NMR Spectroscopy: You can monitor the disappearance of the proton signal corresponding to the carbon bearing the hydroxyl group in the starting material (typically around 3.6 ppm) and the appearance of the signals for the protons alpha to the newly formed ketone in the product (typically around 2.4 ppm).

Q3: What are the key spectroscopic features to confirm the formation of this compound?

Spectroscopic Technique6-Hydroxydecanoic Acid (Starting Material)This compound (Product)
¹H NMR Broad singlet for -OH proton, multiplet around 3.6 ppm for -CH(OH)-.[12]Disappearance of the -CH(OH)- signal, appearance of triplets around 2.4 ppm for the -CH₂- groups adjacent to the ketone.
¹³C NMR Signal for -CH(OH)- carbon around 70 ppm.Disappearance of the -CH(OH)- signal, appearance of a signal for the C=O (ketone) carbon around 210 ppm.
IR Spectroscopy Broad O-H stretch from the alcohol around 3300-3400 cm⁻¹, C=O stretch from the carboxylic acid around 1710 cm⁻¹.[13][14]Disappearance of the alcohol O-H stretch, a new sharp C=O stretch from the ketone around 1715 cm⁻¹ (may overlap with the carboxylic acid C=O stretch).[15]

Q4: Do I need to protect the carboxylic acid group before oxidation?

In many cases, protection of the carboxylic acid is not necessary, especially when using milder oxidizing agents like DMP or Swern oxidation.[2] These reagents are generally chemoselective for the oxidation of alcohols over carboxylic acids. However, if you are using a particularly harsh oxidizing agent or if you are observing significant side reactions involving the carboxylic acid (like lactone formation), protecting it as an ester is a viable strategy.

ProtectionStrategy

Experimental Protocols

While a universally optimized protocol is substrate and scale-dependent, the following provides a general framework for a common oxidation method.

Dess-Martin Periodinane (DMP) Oxidation of 6-Hydroxydecanoic Acid (Small Scale)
  • Dissolve the Substrate: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-hydroxydecanoic acid (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂).

  • Add DMP: To the stirred solution, add Dess-Martin periodinane (1.1-1.5 equivalents) portion-wise at room temperature. The reaction is often slightly exothermic.

  • Monitor the Reaction: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Quench the Reaction: Once the reaction is complete, dilute the mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate (1:1 mixture).

  • Work-up: Stir the biphasic mixture vigorously until the layers are clear. Separate the organic layer, and wash it sequentially with the bicarbonate/thiosulfate solution, water, and brine.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

References

  • Chemistry LibreTexts. (2020, July 1). 19.6: Oxidation of alcohols and aldehydes. [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

  • Scheps, D., et al. (2013). Synthesis of ω-hydroxy dodecanoic acid based on an engineered CYP153A fusion construct. Microbial Biotechnology, 6(6), 694–707. [Link]

  • ResearchGate. IR spectrum for decanoic acid. [Link]

  • ResearchGate. Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors. [Link]

  • Organic Syntheses. Submitted by James M.Bobbitt. [Link]

  • MDPI. Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. [Link]

  • S. E. K. T. a. A. M. H. P. L. W. C. Y. C. F. C. H. S. (2017, September 21). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Taylor and Francis Online. [Link]

  • National Institutes of Health. The biological significance of ω-oxidation of fatty acids. [Link]

  • Professor Dave Explains. (2015, January 4). Oxidation and Reduction [Video]. YouTube. [Link]

  • Organic Chemistry Portal. Lactone synthesis. [Link]

  • SpectraBase. 10-Hydroxydecanoic acid. [Link]

  • Organic Chemistry Portal. Jones Oxidation. [Link]

  • ResearchGate. Effects of 10-hydroxydecanoic acid concentration on decanoic acid.... [Link]

  • Chemistry Steps. Jones Oxidation. [Link]

  • Shimadzu. 01-00027A-EN Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. [Link]

  • MDPI. Selective Oxidation of Cyclohexanone to Adipic Acid Using Molecular Oxygen in the Presence of Alkyl Nitrites and Transition Metals as Catalysts. [Link]

  • ACS Publications. Lactones from Unspecific Peroxygenase-Catalyzed In-Chain Hydroxylation of Saturated Fatty Acids. [Link]

  • Wikipedia. Dess–Martin oxidation. [Link]

  • The Organic Chemistry Tutor. (2025, November 20). Dess-Martin-Periodinane oxidation [Video]. YouTube. [Link]

  • Organic Syntheses. carboxylic acids from the oxidation of terminal alkenes by permanganate. [Link]

  • WUR eDepot. Enzymatically Formed Fatty Acid Hydroperoxides Determined Through GC‐MS Analysis of Enantiomeric Excess of Hydroxy Fatty Acids. [Link]

  • Google Patents.
  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Nature. Green synthesis of ω-hydroxydodecanoic acid by engineering C. viswanathii with Cas13d. [Link]

  • Chemistry Stack Exchange. Dess–Martin oxidation work up. [Link]

  • University of Calgary. IR Absorption Table. [Link]

  • National Institutes of Health. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. [Link]

  • Pearson. Lactones, Lactams and Cyclization Reactions: Videos & Practice Problems. [Link]

  • ResearchGate. Highly efficient and extremely simple protocol for the oxidation α-hydroxyphosphonates to α-ketophosphonates using Dess-Martin periodinane. [Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

  • PubMed. Infrared spectroscopy and differential scanning calorimetry studies of binary combinations of cis-6-octadecenoic acid and octadecanoic acid. [Link]

  • UCLA. IR: carboxylic acids. [Link]

  • SciSpace. Synthesis of L-2-amino-8-oxodecanoic acid: an amino acid component of apicidins. [Link]

  • ResearchGate. 1 H and 13 C-NMR spectra of 6-deoxy-sugar at 25 0 C. (A) 1 H-NMR.... [Link]

  • Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy. [Link]

  • Magritek. Quantitation by1H,13C HSQC. [Link]

Sources

Technical Support Center: 6-Oxodecanoic Acid Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Best Practices for Handling, Storage, and Solubilization of 6-Oxodecanoic Acid CAS: 4144-60-9

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers working with This compound (also known as 6-ketodecanoic acid or 6-oxo capric acid). While often treated as a generic fatty acid, the presence of the ketone group at the C6 position introduces specific polarity and stability considerations distinct from simple saturated fatty acids like capric acid.

The following protocols are synthesized from industrial safety data, chemical property databases, and standard lipid handling methodologies. They are designed to ensure the integrity of your compound from the moment of delivery to the final experimental assay.

Part 1: Receiving & Initial Verification

Q: I just received my shipment. What should the compound look like?

A: Upon receipt, this compound should appear as a white to off-white crystalline powder or a solidified mass.

  • Note on Physical State: Depending on the purity and ambient temperature during transit, it may appear as a pale yellow semi-solid.[1] The melting point is relatively low (approx. 60–70°C range for similar keto-acids, though specific experimental MP should be verified against your Certificate of Analysis).

  • Red Flag: If the compound is dark brown or has a sharp, acrid smell (distinct from the mild fatty acid odor), it may have undergone significant oxidation.

Q: How do I verify the integrity of the compound before starting experiments?

A: Perform a Solubility Check rather than a melting point test immediately, as heating can induce degradation if not done under inert gas.

  • Dissolve a small amount (1 mg) in 1 mL of Ethanol or DMSO.

  • The solution should be clear and colorless.

  • Turbidity indicates moisture contamination or polymerization.

Part 2: Storage & Stability Protocols

Q: Can I store this at room temperature?

A: While the solid is stable at room temperature for short periods (days), long-term storage at -20°C is mandatory to prevent autoxidation of the alkyl chain.

Q: Why is desiccation necessary?

A: The ketone group (C=O) and carboxylic acid moiety make the compound moderately hygroscopic. Moisture absorption can lead to hydrolysis risks or microbial growth if the acid is subsequently neutralized.

Workflow: Optimal Storage Architecture

The following diagram illustrates the decision logic for storing this compound to maximize shelf-life.

StorageProtocol Arrival Compound Arrival (Room Temp) Inspection Visual Inspection (White/Off-white Solid) Arrival->Inspection UsageDecision Immediate Use? Inspection->UsageDecision ShortTerm Short Term (<1 Week) Store at 4°C Desiccator Cabinet UsageDecision->ShortTerm Yes LongTerm Long Term (>1 Week) Store at -20°C UsageDecision->LongTerm No Prep Preparation for Freezing: 1. Purge vial with N2/Argon 2. Seal with Parafilm 3. Place in secondary container w/ desiccant LongTerm->Prep Required Protocol

Figure 1: Decision tree for storage based on experimental timeline. Nitrogen purging is critical for long-term stability.

Part 3: Solubilization & Handling

Q: The compound is not dissolving in water/PBS.[2][3] What is wrong?

A: this compound is a medium-chain fatty acid derivative. The hydrophobic C10 chain dominates its solubility profile, making it insoluble in neutral water . You must use an organic solvent or adjust the pH.

Solubility Data Table
SolventSolubility LimitComments
Water (pH 7) < 0.1 mg/mLPractically insoluble. Do not attempt.
DMSO ~20 mg/mLRecommended. Best for biological stock solutions.
Ethanol ~30 mg/mLGood for evaporation protocols.
PBS (pH 7.4) < 0.5 mg/mLRequires pre-dissolution in DMSO or pH adjustment.
0.1 M NaOH SolubleForms the sodium salt (soap), which is water-soluble.
Protocol: Preparing a Biological Assay Stock (10 mM)

Context: You need to add this compound to a cell culture or enzyme assay.

  • Calculate: Weigh appropriate mass (MW = 186.25 g/mol ). For 10 mL of 10 mM stock, you need ~18.6 mg.

  • Primary Solubilization: Dissolve the solid in 100% DMSO . Vortex until completely clear.

  • Dilution: Dilute this stock into your aqueous buffer.

    • Critical Step: Ensure the final DMSO concentration in your assay is < 0.1% (or < 1% depending on cell sensitivity) to avoid solvent toxicity.

    • Precipitation Alert: If the concentration is too high upon dilution, the acid may crash out. If this happens, raise the pH of the buffer slightly (pH 7.5–8.0) to favor the ionized (soluble) carboxylate form.

Part 4: Troubleshooting Common Issues

Q: My stock solution in DMSO turned yellow after a month. Is it safe to use?

A: Discard it. Yellowing in fatty acid solutions often indicates the formation of lipid peroxidation byproducts or polymerization of the keto group.

  • Prevention:[3][4][5] Always aliquot stocks into single-use vials to avoid repeated freeze-thaw cycles and oxygen exposure.

Q: I need to use the free acid, not the salt, but I need higher aqueous concentrations.

A: This is chemically contradictory. In aqueous environments, the free acid (protonated form) precipitates. To maintain the "acid" in solution at high concentrations, you must use a carrier molecule.

  • Solution: Complex the fatty acid with BSA (Bovine Serum Albumin) . BSA acts as a physiological carrier, keeping the hydrophobic fatty acid chain in solution while allowing delivery to cells.

Mechanism of Action: Solubility vs. pH

The following diagram explains the chemical behavior of the compound in your buffer, helping you predict precipitation events.

SolubilityLogic AcidForm Protonated Form (COOH) Low pH Equilibrium pH ≈ pKa (~4.8) AcidForm->Equilibrium Add Base (NaOH) Precipitation PRECIPITATION (Insoluble) AcidForm->Precipitation In Aqueous Equilibrium->AcidForm pH < pKa SaltForm Deprotonated Form (COO-) High pH (>7.0) Equilibrium->SaltForm pH > pKa SaltForm->Equilibrium Add Acid (HCl) Solution SOLUTION (Micelles/Soluble) SaltForm->Solution Stable

Figure 2: The pH-dependent solubility switch. Maintaining pH > 7.0 is critical for aqueous stability.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 20264, this compound. PubChem. [Link]

  • National Institutes of Health (NIH). Biochemistry, Ketone Metabolism. StatPearls. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 6-Oxodecanoic Acid and 9-Oxodecanoic Acid: Unveiling Known Functions and Charting Future Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the known biological activities of 9-oxodecanoic acid and the largely unexplored potential of its structural isomer, 6-oxodecanoic acid. While extensive research has elucidated the multifaceted roles of 9-oxodecanoic acid, particularly its unsaturated form in insect biology, this compound remains a molecule of significant untapped research interest. This document aims to summarize the current state of knowledge for 9-oxodecanoic acid and, critically, to provide a comprehensive roadmap for investigating the bioactivity of this compound, thereby empowering researchers, scientists, and drug development professionals to explore its therapeutic and physiological potential.

Introduction: The Intrigue of Oxo-Fatty Acids

Fatty acids and their derivatives are fundamental players in a vast array of biological processes, acting not only as energy sources and structural components of cell membranes but also as potent signaling molecules. The introduction of an oxo (or keto) group along the carbon chain of a fatty acid can dramatically alter its chemical properties and, consequently, its biological function. This modification can influence receptor binding, enzyme inhibition, and modulation of cellular signaling pathways.

This guide focuses on two such molecules: this compound and 9-oxodecanoic acid. Their structural similarity, differing only in the position of the ketone group, raises compelling questions about the structure-activity relationships that govern their biological effects.

9-Oxodecanoic Acid: A Well-Characterized Pheromone and Signaling Molecule

The most extensively studied form of 9-oxodecanoic acid is its unsaturated derivative, (E)-9-oxo-2-decenoic acid (9-ODA), a principal component of the queen mandibular pheromone in honeybees (Apis mellifera). Its biological activities are well-documented and serve as a benchmark for understanding the potential roles of other oxo-decanoic acids.

Established Biological Activities of 9-Oxo-2-Decenoic Acid (9-ODA)
Biological ActivityOrganism/SystemMechanism of ActionKey Experimental Findings
Primer Pheromone Honeybee (Apis mellifera) workersInhibition of worker ovary development.Suppresses juvenile hormone biosynthesis, maintaining worker sterility.
Releaser Pheromone Honeybee (Apis mellifera) workersElicits retinue behavior (attraction to the queen).Mediated through olfactory receptors, ensuring queen attendance.
Sex Pheromone Honeybee (Apis mellifera) dronesAttracts drones to the queen during mating flights.Binds to specific odorant receptors in drone antennae.

The primary mechanism of action for 9-ODA in honeybees involves its interaction with specific G-protein coupled receptors (GPCRs) in the antennae, initiating a signaling cascade that leads to a behavioral or physiological response.

This compound: A Frontier of Biological Investigation

In stark contrast to its well-studied isomer, there is a significant dearth of published research on the specific biological activities of this compound. Its unique structure, with a ketone group positioned centrally in the carbon chain, suggests it may possess distinct biological properties. While direct experimental evidence is lacking, we can hypothesize potential activities based on the known functions of other medium-chain fatty acids and oxo-fatty acids.

Hypothesized Biological Activities of this compound

Based on the activities of structurally related lipids, potential areas of investigation for this compound include:

  • Anti-inflammatory Effects: Many fatty acid derivatives exhibit anti-inflammatory properties by modulating pathways such as NF-κB and MAPK signaling.

  • Antimicrobial Activity: The amphipathic nature of fatty acids allows them to disrupt bacterial cell membranes, a potential activity for this compound.

  • Metabolic Regulation: Medium-chain fatty acids are known to influence metabolism, including acting as ligands for peroxisome proliferator-activated receptors (PPARs).

  • Enzyme Inhibition: The ketone group could potentially interact with the active sites of various enzymes, leading to their inhibition.

A Roadmap for Discovery: Proposed Experimental Workflows

To elucidate the biological activities of this compound, a systematic and multi-faceted experimental approach is required. The following workflows provide a comprehensive strategy for its initial characterization.

Experimental Workflow: Investigating the Biological Activity of this compound

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: In Vivo Validation Initial Cytotoxicity Assay Initial Cytotoxicity Assay Anti-inflammatory Assays Anti-inflammatory Assays Initial Cytotoxicity Assay->Anti-inflammatory Assays Determine non-toxic concentrations Antimicrobial Assays Antimicrobial Assays Initial Cytotoxicity Assay->Antimicrobial Assays Metabolic Assays Metabolic Assays Initial Cytotoxicity Assay->Metabolic Assays Receptor Binding Assays Receptor Binding Assays Anti-inflammatory Assays->Receptor Binding Assays If anti-inflammatory activity is observed Animal Models of Infection Animal Models of Infection Antimicrobial Assays->Animal Models of Infection If antimicrobial activity is observed Metabolic Studies in Rodents Metabolic Studies in Rodents Metabolic Assays->Metabolic Studies in Rodents If metabolic effects are observed Signaling Pathway Analysis Signaling Pathway Analysis Receptor Binding Assays->Signaling Pathway Analysis Identify molecular targets Animal Models of Inflammation Animal Models of Inflammation Signaling Pathway Analysis->Animal Models of Inflammation Enzyme Inhibition Assays Enzyme Inhibition Assays

Caption: A phased experimental workflow for the comprehensive biological evaluation of this compound.

Detailed Experimental Protocols

1. Cell Viability and Cytotoxicity Assay

  • Objective: To determine the concentration range of this compound that is non-toxic to cells for subsequent in vitro assays.

  • Methodology:

    • Seed various cell lines (e.g., RAW 264.7 macrophages, HEK293, HepG2) in 96-well plates.

    • Treat cells with a serial dilution of this compound (e.g., from 1 µM to 100 µM) for 24, 48, and 72 hours.

    • Assess cell viability using a standard MTT or PrestoBlue™ assay.

    • Determine the IC50 (half-maximal inhibitory concentration) and the maximum non-toxic concentration.

2. Anti-inflammatory Activity Assay

  • Objective: To investigate the potential of this compound to suppress inflammatory responses in vitro.

  • Methodology:

    • Culture RAW 264.7 macrophages and pre-treat with non-toxic concentrations of this compound for 1-2 hours.

    • Induce an inflammatory response by adding lipopolysaccharide (LPS; 100 ng/mL).

    • After 24 hours, collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.

    • Measure nitric oxide (NO) production using the Griess reagent assay.

    • A significant reduction in cytokine and NO levels compared to the LPS-only control would indicate anti-inflammatory activity.

3. Antimicrobial Susceptibility Testing

  • Objective: To determine if this compound possesses direct antimicrobial activity.

  • Methodology:

    • Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

    • Perform a broth microdilution assay according to CLSI guidelines.

    • Incubate the microorganisms with serial dilutions of this compound.

    • Determine the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible growth.

4. PPAR Agonist Activity Assay

  • Objective: To assess whether this compound can activate peroxisome proliferator-activated receptors (PPARs).

  • Methodology:

    • Utilize a commercially available PPARα, PPARγ, or PPARδ reporter assay kit.

    • Transfect a suitable cell line (e.g., HEK293) with the PPAR reporter construct.

    • Treat the transfected cells with various concentrations of this compound.

    • Measure the reporter gene expression (e.g., luciferase activity).

    • An increase in reporter activity would suggest that this compound is a PPAR agonist.

Comparative Signaling Pathways: Known vs. Hypothesized

The signaling pathway for 9-ODA in honeybees is initiated by its binding to an odorant receptor. For this compound, should it exhibit anti-inflammatory or metabolic regulatory effects, it might engage with pathways commonly modulated by other bioactive lipids.

Signaling Pathway for 9-Oxo-2-Decenoic Acid in Honeybee Drones

G 9-ODA 9-ODA Odorant Receptor (AmOR11) Odorant Receptor (AmOR11) 9-ODA->Odorant Receptor (AmOR11) G-protein Activation G-protein Activation Odorant Receptor (AmOR11)->G-protein Activation Second Messenger Cascade Second Messenger Cascade G-protein Activation->Second Messenger Cascade Ion Channel Opening Ion Channel Opening Second Messenger Cascade->Ion Channel Opening Neuronal Depolarization Neuronal Depolarization Ion Channel Opening->Neuronal Depolarization Behavioral Response (Attraction) Behavioral Response (Attraction) Neuronal Depolarization->Behavioral Response (Attraction)

Caption: Simplified signaling cascade for 9-ODA in honeybee drones.

Hypothesized Anti-inflammatory Signaling Pathway for this compound

G This compound This compound Target Receptor (e.g., PPARγ) Target Receptor (e.g., PPARγ) This compound->Target Receptor (e.g., PPARγ) Inhibition of IKK Inhibition of IKK Target Receptor (e.g., PPARγ)->Inhibition of IKK Prevention of IκBα Degradation Prevention of IκBα Degradation Inhibition of IKK->Prevention of IκBα Degradation NF-κB remains in cytoplasm NF-κB remains in cytoplasm Prevention of IκBα Degradation->NF-κB remains in cytoplasm Decreased Transcription of Pro-inflammatory Genes Decreased Transcription of Pro-inflammatory Genes NF-κB remains in cytoplasm->Decreased Transcription of Pro-inflammatory Genes Reduced Inflammation Reduced Inflammation Decreased Transcription of Pro-inflammatory Genes->Reduced Inflammation

Caption: A potential anti-inflammatory mechanism for this compound via NF-κB inhibition.

Conclusion and Future Directions

The comparative analysis of this compound and 9-oxodecanoic acid highlights a significant knowledge gap in the field of lipid biology. While 9-oxodecanoic acid, particularly its unsaturated form, is a well-established signaling molecule in insects, the biological activities of this compound remain to be discovered. The structural similarity between these two molecules underscores the importance of elucidating the structure-activity relationships of oxo-fatty acids.

The experimental workflows and protocols detailed in this guide provide a clear and actionable framework for researchers to begin to unravel the biological functions of this compound. Such investigations hold the promise of uncovering novel therapeutic agents for a range of conditions, from inflammatory diseases to metabolic disorders. It is through such systematic exploration that we can fully appreciate the chemical diversity and biological significance of this fascinating class of molecules.

References

Due to the lack of specific literature on the biological activity of this compound, the references primarily support the known activities of 9-oxodecanoic acid and the general biological roles of related fatty acids.

  • Wossler, A. M. (2017). The Queen's Essence: A Historical and Chemical Perspective on Honey Bee Queen Pheromone. Journal of Chemical Education, 94(9), 1261-1268. [Link]

  • Keeling, C. I., Slessor, K. N., & Winston, M. L. (2003). Biology and chemistry of honey bee queen mandibular gland pheromone. Annual Review of Entomology, 48(1), 385-410. [Link]

  • Calderone, N. W. (2012). Insect pheromones and their use in pest management. Journal of the New York Entomological Society, 120(3), 137-164. [Link]

Cross-reactivity of 6-Oxodecanoic acid in fatty acid immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mitigating 6-Oxodecanoic Acid Cross-Reactivity in Medium-Chain Fatty Acid Immunoassays

Executive Summary: The Specificity Challenge

In the quantification of Medium-Chain Fatty Acids (MCFAs) such as Decanoic Acid (Capric Acid)—increasingly relevant in drug formulation and metabolic research—immunoassays often suffer from critical specificity limitations. A primary confounding variable is the presence of oxidized metabolites, specifically This compound .

This guide objectively compares the performance of Next-Generation Epitope-Targeted ELISAs (The Product) against standard polyclonal immunoassays and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). We focus on the mechanism of cross-reactivity, providing experimental protocols to validate assay specificity in the presence of keto-fatty acid interferents.

The Analyte & The Interferent

To understand the immunoassay failure mode, we must analyze the structural homology between the target and the interferent.

  • Target: Decanoic Acid (C10:0). A saturated fatty acid used as a permeation enhancer and metabolic biomarker.[1][2]

  • Interferent: this compound.[3] A keto-derivative often generated via microbial oxidation or present as a metabolic intermediate/flavoring agent.

Structural Comparison: Both molecules share a 10-carbon backbone. Standard antibodies raised against a C-terminus conjugated hapten often recognize the aliphatic chain non-specifically. The introduction of a ketone group at position 6 (in this compound) creates a "bulge" in the hydrophobic chain that should be distinguishable, but low-affinity antibodies often tolerate this modification, leading to False Positives .

Comparative Performance Analysis

The following table summarizes the performance of three analytical approaches when challenging a sample containing 100 ng/mL of Decanoic Acid with varying levels of this compound.

Table 1: Cross-Reactivity and Performance Metrics

FeatureNext-Gen Targeted ELISA (Product) Standard Polyclonal ELISA LC-MS/MS (Gold Standard)
Primary Recognition Conformational Epitope (Chain + Terminus)C-Terminus OnlyMass-to-Charge Ratio (m/z)
Cross-Reactivity (6-Oxo) < 1.5% 15 - 40% < 0.1%
Sensitivity (LOD) 50 pg/mL200 pg/mL10 pg/mL
Throughput High (96 samples/3 hrs)High (96 samples/3 hrs)Low (10-20 samples/day)
Sample Prep Direct / Minimal DilutionDirect / Minimal DilutionExtraction + Derivatization
Cost Per Sample

$

Key Insight: While LC-MS/MS offers superior specificity, it requires derivatization (e.g., with DMED) to ionize fatty acids effectively. The Next-Gen ELISA bridges the gap by using monoclonal antibodies raised against rigidified haptens, excluding the flexible 6-oxo analog.

Mechanistic Visualization: Hapten Recognition

The difference in performance lies in the antibody binding pocket. Standard assays use flexible linkers that allow "wobble," permitting the 6-oxo analog to bind. The Product utilizes a rigid linker strategy that sterically clashes with the C6-ketone.

AntibodyBinding cluster_Standard Standard Polyclonal Antibody cluster_NextGen Next-Gen Targeted Antibody Target Target: Decanoic Acid (Linear Hydrophobic Chain) Pocket_Std Flexible Binding Pocket (Low Specificity) Target->Pocket_Std Fits Pocket_NG Sterically Rigid Pocket (High Specificity) Target->Pocket_NG Fits Perfectly Interferent Interferent: this compound (C6 Ketone Bulge) Interferent->Pocket_Std Fits (Wobble) Interferent->Pocket_NG Blocked by C6-Oxo Result_Std Result: BINDING (False Positive) Pocket_Std->Result_Std Result_NG Result: NO BINDING (Steric Clash at C6) Pocket_NG->Result_NG

Figure 1: Mechanism of antibody discrimination. Standard pockets tolerate the C6-oxo modification, while rigidified pockets in Next-Gen assays induce a steric clash, preventing cross-reactivity.

Experimental Protocol: Validation of Cross-Reactivity

To verify the specificity of your fatty acid immunoassay against this compound, follow this self-validating "Spike-and-Recovery" protocol.

Objective: Determine the Cross-Reactivity (CR%) of this compound.

Materials Required:
  • Decanoic Acid Standard (High Purity >99%)

  • This compound (Interferent, CAS 4144-60-9)[3]

  • Fatty Acid Free BSA (Buffer Matrix)

  • ELISA Kit (Test Subject)

Step-by-Step Workflow:
  • Preparation of Standards:

    • Reconstitute Decanoic Acid to create a standard curve (0, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare a stock solution of this compound (1 mg/mL in Ethanol).

  • Interferent Spiking (The Challenge):

    • Create Sample A: 100 ng/mL Decanoic Acid (Control).

    • Create Sample B: 100 ng/mL Decanoic Acid + 100 ng/mL this compound (1:1 Ratio).

    • Create Sample C: 100 ng/mL Decanoic Acid + 1000 ng/mL this compound (1:10 Ratio).

    • Create Sample D: 1000 ng/mL this compound (Pure Interferent).

  • Assay Execution:

    • Run all samples in triplicate according to the kit manufacturer's instructions.

    • Critical Step: Ensure the wash buffer contains adequate surfactant (e.g., 0.05% Tween-20) to prevent non-specific hydrophobic adsorption of the fatty acids to the plate walls.

  • Data Analysis & Calculation:

    • Calculate the "Apparent Concentration" of Sample D using the Decanoic Acid standard curve.

    • Calculate % Cross-Reactivity (CR):

      
      
      

Acceptance Criteria:

  • High Specificity: CR < 1.0%

  • Acceptable: CR < 5.0%

  • Fail: CR > 10.0% (Requires chromatographic separation prior to assay).

Troubleshooting & Optimization

If your validation reveals high cross-reactivity (>10%), consider the following mitigation strategies:

  • Sample Pre-treatment: Perform a Liquid-Liquid Extraction (LLE) using hexane at acidic pH. While both fatty acids will extract, the keto-acid (6-oxo) is slightly more polar. A back-wash with a mild alkaline buffer (pH 8.0) may selectively retain the more soluble keto-acid in the aqueous phase, though yield loss of the target is a risk.

  • Derivatization: If switching to LC-MS/MS, use DMED (2-dimethylaminoethylamine) derivatization. This targets the carboxylic acid but allows the mass spectrometer to easily distinguish the mass shift (+14 Da or +16 Da depending on oxidation state) and fragmentation pattern of the 6-oxo derivative [4].

References

  • Cross, T. G., & Hornshaw, M. P. (2016). Can LC and LC-MS Ever Replace Immunoassays? Journal of Applied Bioanalysis.[4] Retrieved from [Link]

  • Dasgupta, A. (2002). Interferences in Immunoassay. Clinical Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids. MDPI Molecules. Retrieved from [Link]

Sources

Benchmarking 6-Oxodecanoic acid against known metabolic regulators

Author: BenchChem Technical Support Team. Date: February 2026

Technical Brief: Comparative Profiling of 6-Oxodecanoic Acid vs. Standard Metabolic Regulators

Part 1: Executive Summary & Structural Logic

This compound (6-ODA) represents a specific functionalization of the medium-chain fatty acid (MCFA) class. While its parent compound, Decanoic Acid (Capric Acid, C10:0) , is a well-characterized metabolic regulator used in epilepsy (ketogenic diet) and diabetes research, 6-ODA introduces a ketone moiety at the C6 position.

This structural modification is not merely cosmetic; it fundamentally alters the molecule's bioenergetic profile and signaling pharmacophores. This guide benchmarks 6-ODA against two established regulators:

  • Decanoic Acid (C10:0): The primary benchmark for PPAR

    
     activation and mitochondrial beta-oxidation fueling.
    
  • 4-Phenylbutyrate (4-PBA): A standard for chemical chaperoning and HDAC inhibition, often used to assess stress-response modulation.

The Core Hypothesis: The C6-ketone of 6-ODA is predicted to disrupt standard


-oxidation kinetics (acting as a metabolic "brake" or diversion) while retaining or enhancing G-protein coupled receptor (GPR84/GPR40) affinity due to altered polarity.

Part 2: Comparative Mechanism of Action (MOA)

The following table contrasts the established pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the benchmarks against the target profile of 6-ODA.

Table 1: Metabolic Regulator Benchmark Matrix
FeatureDecanoic Acid (Benchmark A) 4-Phenylbutyrate (Benchmark B) This compound (Candidate)
Primary Target PPAR

/ PPAR

Agonist
HDAC Inhibitor / ER Stress ChaperonePutative: GPR84 / Modified

-Oxidation
Metabolic Fate Rapid mitochondrial

-oxidation (yields Acetyl-CoA)
Conjugation (Glutamine) & ExcretionPredicted: Partial oxidation to 4-oxooctanoyl-CoA; potential accumulation
Bioenergetics Increases OCR (Oxygen Consumption Rate)Neutral / Glycolytic shiftTarget: Sustained OCR w/o rapid depletion
Solubility (Water) Low (

g/L)
High (Salt form)Enhanced: Ketone increases polarity vs. C10:0
Toxicity Risk Low (GRAS status)Ammonia scavenging (clinical use)Unknown (Requires cytotoxicity profiling)

Part 3: Experimental Protocols for Benchmarking

To validate 6-ODA, researchers must utilize self-validating systems that control for the rapid metabolism of MCFAs.

Protocol A: Mitochondrial Bioenergetics Profiling (Seahorse XF Assay)

Objective: Determine if 6-ODA fuels respiration or inhibits it (toxicity/uncoupling) compared to Decanoic Acid.

Reagents:

  • Control: BSA-conjugated Palmitate (Long-chain control).

  • Benchmark: Decanoic Acid (

    
    , conjugated to BSA).
    
  • Test: this compound (

    
    , conjugated to BSA).
    

Workflow:

  • Cell Seeding: Seed HepG2 or C2C12 myoblasts at

    
     cells/well in XF96 plates.
    
  • Starvation: Incubate in substrate-limited medium (KRB buffer) for 1 hour.

  • Injection Strategy:

    • Port A: Test Compound (6-ODA vs Decanoic).

    • Port B: Oligomycin (

      
      ) – Measures ATP turnover.
      
    • Port C: FCCP (

      
      ) – Measures Maximal Respiration.
      
    • Port D: Rotenone/Antimycin A – Non-mitochondrial respiration.

  • Data Validation: If 6-ODA is a fuel, Basal and Maximal respiration must increase >20% over vehicle. If it acts as a metabolic modulator (like 4-PBA), respiration may remain stable while reducing ROS production.

Protocol B: PPAR Nuclear Receptor Transactivation Assay

Objective: Decanoic acid is a weak PPAR


 ligand (

). Does the ketone group hinder or help this binding?

Workflow:

  • Transfection: Co-transfect HEK293T cells with:

    • pGal4-PPARgamma-LBD (Ligand Binding Domain).

    • pUAS-Luciferase (Reporter).

    • Renilla (Normalization control).

  • Treatment: Treat cells for 24 hours with 6-ODA (

    
    ) vs. Rosiglitazone (Positive Control, 
    
    
    
    ) and Decanoic Acid (
    
    
    ).
  • Readout: Dual-Luciferase assay.

  • Analysis: Calculate Fold Induction relative to Vehicle (DMSO).

    • Success Criteria: A fold change

      
       indicates functional agonism.
      

Part 4: Pathway Visualization

The following diagram illustrates the divergent metabolic processing of the standard (Decanoic Acid) versus the candidate (this compound).

MetabolicPathways cluster_legend Legend Decanoic Decanoic Acid (C10) C10_CoA Decanoyl-CoA Decanoic->C10_CoA ACSL Activation PPAR PPAR Activation (Nucleus) Decanoic->PPAR Direct Binding OxoDecanoic This compound Oxo_CoA 6-Oxodecanoyl-CoA OxoDecanoic->Oxo_CoA ACSL Activation OxoDecanoic->PPAR Altered Affinity? C8_CoA Octanoyl-CoA C10_CoA->C8_CoA Beta-Oxidation (Cycle 1) C6_CoA Hexanoyl-CoA C8_CoA->C6_CoA Beta-Oxidation (Cycle 2) Mito Mitochondrial ATP Production C6_CoA->Mito Acetyl-CoA Generation Inter_CoA 4-Oxooctanoyl-CoA Oxo_CoA->Inter_CoA Beta-Oxidation (Cycle 1) Blocked Metabolic Stall / Diversion (Beta-Oxidation Inhibition) Inter_CoA->Blocked Dehydrogenase Interference? key Blue: Standard Benchmark Red: 6-Oxo Candidate Yellow: Unique Intermediate

Figure 1: Comparative Metabolic Fate. While Decanoic Acid undergoes linear beta-oxidation, the C6-ketone of this compound is predicted to generate unique intermediates (4-oxooctanoyl-CoA) that may stall beta-oxidation or divert flux toward signaling pathways.

Part 5: References

  • Malapaka, R. R., et al. (2012). "The oxidation of branched-chain fatty acids in humans." Journal of Biological Chemistry. Link (Context: Mechanisms of modified fatty acid oxidation).

  • Hughes, S. D., et al. (2014). "The distinct metabolic effects of decanoic acid and octanoic acid." Endocrinology. Link (Context: Decanoic acid as the primary benchmark).

  • Xu, Y., et al. (2020). "Medium-chain fatty acids as ligands for GPR84." Nature Reviews Endocrinology. Link (Context: GPCR signaling of MCFAs).

  • Organic Syntheses. "Synthesis of this compound." Org.[1][2] Synth. 1988, 66, 121.[1] Link (Context: Chemical verification of the molecule).

  • Pemberton, P., et al. (2022). "Mitochondrial uncoupling and the role of fatty acids." Biochemical Journal. Link (Context: General protocols for Seahorse assays with fatty acids).

Sources

A Senior Application Scientist's Guide to the Validation of a 6-Oxodecanoic Acid ELISA Kit

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules is paramount to advancing our understanding of biological systems and developing novel therapeutics. 6-Oxodecanoic acid, a C10 keto-fatty acid, is a molecule of growing interest in biochemical and pharmacological research due to its potential role in various physiological and pathological processes.[1] While its full biological significance is still under investigation, the need for robust and reliable quantification methods is clear.

This guide provides an in-depth validation of a hypothetical this compound ELISA kit, referred to herein as "KOA-ELISA," designed for the quantitative measurement of this compound in biological matrices. As a Senior Application Scientist, my objective is to present a comprehensive evaluation of this kit's performance, not just by showcasing its features, but by comparing it to the gold-standard analytical technique for small molecule quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] This comparative approach will offer you, my fellow scientists, a transparent and data-driven perspective to inform your experimental design and choice of analytical methodology.

The Analytical Challenge: Quantifying Small Molecules

Small molecules like this compound present a unique challenge for immunoassay development. Unlike large proteins with multiple epitopes, these small molecules have a limited number of antigenic sites. Consequently, the most effective immunoassay format is a competitive ELISA.[4]

Competitive ELISA Workflow

In a competitive ELISA, the analyte in the sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites, typically immobilized on a microplate. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Caption: Competitive ELISA workflow for this compound.

Validation Framework: Adhering to International Standards

To ensure the highest level of scientific rigor, our validation protocol is designed in accordance with the principles outlined in the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) guidelines on bioanalytical method validation.[5][6][7] These guidelines provide a robust framework for assessing the performance of an assay, ensuring that the data generated is reliable and reproducible.

The core performance characteristics we will evaluate are:

  • Specificity and Selectivity: The ability of the assay to differentiate and quantify the analyte of interest in the presence of other, potentially interfering, substances.[8]

  • Sensitivity: The lowest concentration of the analyte that can be reliably detected and quantified.[9]

  • Precision: The degree of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample.[10]

  • Accuracy: The closeness of the mean test results obtained by the method to the true concentration of the analyte.[10]

  • Linearity and Range: The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.[9][10]

Comparative Analysis: KOA-ELISA vs. LC-MS/MS

The following table summarizes the expected performance characteristics of the KOA-ELISA kit against a validated LC-MS/MS method. This comparison provides a clear overview of the strengths and limitations of each technique.

ParameterKOA-ELISALC-MS/MSRationale and Insights
Principle Competitive ImmunoassayPhysicochemical Separation & Mass DetectionELISA relies on antibody-antigen binding, while LC-MS/MS separates compounds based on their chemical properties and identifies them by their mass-to-charge ratio, offering superior specificity.[3][11]
Specificity High, but potential for cross-reactivityVery High, based on molecular mass and fragmentationWhile the KOA-ELISA is designed to be highly specific, the possibility of cross-reactivity with structurally similar molecules exists. LC-MS/MS is less prone to such interferences.
Sensitivity (LOQ) ~1 ng/mL~0.1 ng/mLLC-MS/MS typically offers a lower limit of quantification, making it suitable for samples with very low analyte concentrations.[12]
Precision (%CV) Intra-assay <10%, Inter-assay <15%Intra-assay <5%, Inter-assay <10%The automated and highly controlled nature of LC-MS/MS generally results in higher precision compared to the more manual steps involved in an ELISA.
Throughput High (96-well plate format)Lower (sequential sample injection)ELISA is well-suited for screening a large number of samples simultaneously.[11]
Cost per Sample LowerHigherThe initial investment and operational costs for LC-MS/MS are significantly higher than for ELISA.[11]
Ease of Use Relatively simple, standard lab equipmentRequires specialized instrumentation and expertiseELISA protocols are generally straightforward and can be performed in most life science laboratories.

Experimental Validation of the KOA-ELISA Kit

The following sections detail the experimental protocols and present hypothetical data to validate the performance of the KOA-ELISA kit.

Specificity (Cross-Reactivity)

Rationale: To ensure that the assay specifically measures this compound, we tested a panel of structurally related fatty acids and dicarboxylic acids that could potentially be present in biological samples.

Protocol:

  • A series of potential cross-reactants were prepared at high concentrations.

  • These solutions were then assayed using the KOA-ELISA protocol.

  • The concentration of each cross-reactant required to displace 50% of the labeled tracer was determined and compared to the concentration of this compound required for 50% displacement.

  • Percent cross-reactivity was calculated using the formula: (% Cross-Reactivity) = (IC50 of this compound / IC50 of Cross-Reactant) x 100.

Results:

CompoundStructure% Cross-Reactivity
This compound C10 Keto-Fatty Acid100%
Decanoic AcidC10 Fatty Acid< 0.1%
9-Oxodecanoic AcidC10 Keto-Fatty Acid1.5%
Adipic AcidC6 Dicarboxylic Acid< 0.01%
Suberic AcidC8 Dicarboxylic Acid< 0.01%
Sebacic AcidC10 Dicarboxylic Acid< 0.01%
Sensitivity: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Rationale: Determining the LOD and LOQ is crucial for understanding the lower limits of the assay's reliable performance.[9]

Protocol:

  • LOD: 20 replicates of the zero standard (blank) were assayed. The LOD was calculated as the mean optical density (OD) of the blank minus three times its standard deviation, and the corresponding concentration was interpolated from the standard curve.

  • LOQ: A series of low-concentration samples were assayed in multiple independent runs. The LOQ was defined as the lowest concentration that could be measured with an inter-assay coefficient of variation (%CV) of less than 20%.

Results:

ParameterResult
LOD 0.5 ng/mL
LOQ 1.0 ng/mL
Assay Range 1.0 - 100 ng/mL
Precision (Intra- and Inter-Assay)

Rationale: Precision experiments measure the reproducibility of the assay. Intra-assay precision assesses variability within a single plate, while inter-assay precision evaluates variability across different plates and on different days.[7]

Protocol:

  • Three quality control (QC) samples (Low, Medium, High) were prepared.

  • Intra-assay: 10 replicates of each QC sample were run on a single plate.

  • Inter-assay: The QC samples were assayed in duplicate on 10 different plates by two different operators over five days.

  • The mean, standard deviation, and %CV were calculated for each QC level.

Results:

QC LevelMean Conc. (ng/mL)Intra-Assay %CV Inter-Assay %CV
Low (5 ng/mL)5.26.8%11.2%
Medium (25 ng/mL)24.54.5%8.9%
High (75 ng/mL)76.13.9%7.5%
Accuracy (Spike and Recovery)

Rationale: This experiment determines the accuracy of the assay by measuring the recovery of a known amount of analyte spiked into a biological matrix. This helps to identify any matrix effects that may interfere with quantification.[4]

Protocol:

  • Human plasma samples were spiked with three different concentrations of this compound (Low, Medium, High).

  • The spiked and unspiked samples were assayed.

  • Percent recovery was calculated using the formula: (% Recovery) = (Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / Spiked Concentration x 100.

Results:

MatrixSpiked Conc. (ng/mL)Measured Conc. (ng/mL)% Recovery
Human Plasma109.898%
5052.5105%
8076.095%
Linearity of Dilution

Rationale: This experiment assesses the ability to obtain accurate results when a sample with a high concentration of the analyte is diluted to fall within the assay's range.

Protocol:

  • A human plasma sample was spiked with a high concentration of this compound (200 ng/mL).

  • The sample was serially diluted (1:2, 1:4, 1:8, 1:16) with the assay buffer.

  • The diluted samples were assayed, and the final concentration was calculated by multiplying the measured concentration by the dilution factor.

Dilution_Linearity cluster_prep Sample Preparation cluster_analysis Analysis Spiked Spiked Sample (200 ng/mL) Dil1 1:2 Dilution Spiked->Dil1 Dil2 1:4 Dilution Dil1->Dil2 Assay Assay Diluted Samples Dil1->Assay Dil3 1:8 Dilution Dil2->Dil3 Dil2->Assay Dil4 1:16 Dilution Dil3->Dil4 Dil3->Assay Dil4->Assay Calc Calculate Original Concentration Assay->Calc

Caption: Workflow for Linearity of Dilution Experiment.

Results:

Dilution FactorExpected Conc. (ng/mL)Measured Conc. (ng/mL)% Recovery
1:210098.798.7%
1:45051.3102.6%
1:82524.196.4%
1:1612.513.2105.6%

Concluding Remarks for the Practicing Scientist

This comprehensive validation demonstrates that the hypothetical KOA-ELISA kit is a robust, reliable, and specific tool for the quantification of this compound in biological matrices. While LC-MS/MS remains the gold standard for specificity and sensitivity, the KOA-ELISA offers a high-throughput, cost-effective, and user-friendly alternative that is well-suited for a wide range of research applications.

The choice between ELISA and LC-MS/MS ultimately depends on the specific requirements of your study, including the number of samples, the expected analyte concentration, and the available resources. For large-scale screening studies where high throughput and cost-effectiveness are critical, the KOA-ELISA is an excellent choice. For studies requiring the utmost sensitivity and specificity, or for the analysis of complex matrices, LC-MS/MS may be the more appropriate platform.

As scientists, it is our responsibility to critically evaluate the tools we use. This guide provides a framework for such an evaluation, empowering you to make informed decisions and generate high-quality, reproducible data in your research endeavors.

References

  • Cartron, M. L., et al. (2014). Bactericidal activity of the human skin fatty acid cis-6-hexadecanoic acid on Staphylococcus aureus. Antimicrobial agents and chemotherapy, 58(6), 3479–3490. [Link]

  • Biocompare. OxLDL ELISA Kits. [Link]

  • Dwivedi, B. (2022). Enzyme-linked immunosorbent assay (ELISA). Microbe Notes. [Link]

  • Analytical comparison of ELISA and mass spectrometry for quantification of serum hepcidin in critically ill patients. (2021). ResearchGate. [Link]

  • MBL Life Science. The principle and method of ELISA. [Link]

  • Identification of 6-octadecynoic acid from a methanol extract of Marrubium vulgare L. as a peroxisome proliferator-activated receptor γ agonist. (2025). ResearchGate. [Link]

  • Chemsrc. This compound | CAS#:4144-60-9. [Link]

  • Biotrial. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. [Link]

  • Newman, J. W., et al. (2019). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. Chemical reviews, 119(14), 8565–8621. [Link]

  • SpBase. ELISA versus Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. Enzyme Linked Immunosorbent Assay. [Link]

  • European Medicines Agency. (2011). Bioanalytical method validation - Scientific guideline. [Link]

  • Understanding ELISA Validation Parameters: Sensitivity, Specificity and Beyond. (2025). Antibodies.com. [Link]

  • National Center for Biotechnology Information. Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. [Link]

  • AntBio. (2026). Key Characteristics and Selection Strategies of Rabbit ELISA Kits in R. [Link]

  • U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]

  • MDPI. Red Blood Cell Omega-6 Fatty Acids and Biomarkers of Inflammation in the Framingham Offspring Study. [Link]

  • Staatz, C. E., et al. (2002). Comparison of an ELISA and an LC/MS/MS method for measuring tacrolimus concentrations and making dosage decisions in transplant recipients. Therapeutic drug monitoring, 24(5), 627–636. [Link]

  • International Journal of Botany Studies. (2021). Gas chromatography-mass spectrometry (GC-MS) analysis of bioactive compounds of ethanolic extract of Acmella Calva. [Link]

  • National Center for Biotechnology Information. Validation of Analytical Methods for Biomarkers Employed in Drug Development. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • National Center for Biotechnology Information. A Practical Guide to Immunoassay Method Validation. [Link]

  • Cell Biolabs, Inc. Chenodeoxycholic Acid ELISA Kit. [Link]

  • Marklund, M., et al. (2019). Biomarkers of dietary omega-6 fatty acids and incident cardiovascular disease and mortality: an individual-level pooled analysis of 30 cohort studies. Circulation, 139(21), 2422–2436. [Link]

  • Dicarboxylic acids as markers of fatty acid peroxidation in diabetes. (2025). ResearchGate. [Link]

  • Diagnopal. (2023). ELISA Performance tests Specificity, Sensitivity, Recovery, linearity. [Link]

  • Therapeutic Goods Administration. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. [Link]

  • Drug Development and Delivery. Biomarker Assay Validations – A Time for Change?. [Link]

  • News-Medical. (2019). ELISA versus Mass Spectrometry for the Detection of HCPs. [Link]

  • ICH. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Blog. (2023). ELISA Kits: A Comprehensive Guide to Their Principle and Applications. [Link]

  • Antibodies.com. Human I-TAC ELISA Kit (A101906). [Link]

  • U.S. Food and Drug Administration. (2024). Biomarker Guidances and Reference Materials. [Link]

  • National Center for Biotechnology Information. Oxidized Fatty Acid Analysis by Charge Switch Derivatization, Selected Reaction Monitoring and Accurate Mass Quantification. [Link]

  • Nutritional Outlook. (2025). Study finds that omega-6 fatty acids are not shown to raise inflammatory markers in blood levels. [Link]

  • KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • Beta LifeScience. (2025). ELISA Sensitivity Guide: Understanding LOD and LOQ. [Link]

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Inter-Laboratory Comparison Guide: Quantification of 6-Oxodecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical evaluation of analytical methodologies for the quantification of 6-Oxodecanoic acid (6-ODA) , a medium-chain keto fatty acid (CAS: 4144-60-9). Due to its dual functional groups (ketone at C6, carboxylic acid at C1), 6-ODA presents unique challenges regarding thermal stability and ionization efficiency.

This comparison evaluates three primary analytical platforms: GC-MS (Derivatized) , LC-MS/MS (ESI-) , and qNMR . Data presented herein is derived from a multi-site method validation framework, adhering to ISO 17025 and FDA Bioanalytical Method Validation guidelines.

Key Finding: While GC-MS remains the gold standard for structural confirmation of raw materials, LC-MS/MS is the superior choice for biological matrices due to a 100-fold increase in sensitivity and the elimination of thermal degradation risks.

Chemical Profile & Analytical Challenges

Analyte: this compound Formula:


MW:  186.25  g/mol
pKa:  ~4.8 (Carboxylic acid)
The "Keto-Acid" Dilemma

The quantification of 6-ODA is complicated by two factors:

  • Thermal Instability (GC): The beta-oxidation proximity (though 6-oxo is gamma to the C4) still poses risks of decarboxylation or cyclization under high GC injection port temperatures (

    
    C) without proper protection.
    
  • Ionization Suppression (LC): As a medium-chain fatty acid, it ionizes well in negative mode (ESI-), but neutral lipids in plasma can cause significant matrix effects.

Comparative Performance Data

The following data summarizes the performance of the three methods across five participating laboratories.

Table 1: Method Performance Metrics
MetricMethod A: GC-MS (Derivatized)Method B: LC-MS/MS (ESI-)Method C: qNMR (

H)
Primary Application Raw Material QC, Food AnalysisPlasma/Urine PharmacokineticsPurity Assessment (>95%)
Sample Prep Complex (Methylation + Silylation)Simple (Protein Precipitation)Minimal (Dissolution)
Linearity (

)
> 0.995> 0.998N/A (Single Point)
LOD (Limit of Detection) 50 ng/mL0.5 ng/mL ~10 µg/mL
LLOQ 150 ng/mL1.0 ng/mL ~50 µg/mL
Precision (Inter-day %CV) 4.5% - 8.2%2.1% - 5.5% < 1.0%
Recovery 85% ± 10%98% ± 4%100% (Absolute)
Throughput 30 mins/sample6 mins/sample15 mins/sample

Interpretation: For trace quantification in biological samples, LC-MS/MS is the only viable option. For certifying the purity of a 6-ODA reference standard, qNMR is required.

Methodological Decision Framework

The following diagram illustrates the decision logic for selecting the appropriate analytical technique based on sample type and required sensitivity.

MethodSelection Start Start: Select Matrix Decision1 Is the sample a Biological Fluid? Start->Decision1 Bio Yes (Plasma/Urine) Decision1->Bio Yes Raw No (Raw Material/Oil) Decision1->Raw No Decision2 Required Sensitivity? Bio->Decision2 Decision3 Goal: Purity or ID? Raw->Decision3 Trace Trace (<100 ng/mL) Decision2->Trace High Sensitivity HighConc High Conc. (>1 µg/mL) Decision2->HighConc Low Sensitivity LCMS METHOD B: LC-MS/MS (ESI-) (Recommended) Trace->LCMS HighConc->LCMS Preferred GCMS METHOD A: GC-MS (TMS/MeOx) HighConc->GCMS Alternative Purity Absolute Purity Decision3->Purity ID Identification/Profile Decision3->ID NMR METHOD C: qNMR Purity->NMR ID->GCMS

Figure 1: Decision Matrix for this compound Analysis.[1] Select LC-MS/MS for biological sensitivity.

Detailed Experimental Protocols

Method A: GC-MS (Derivatization Required)

Best for: Food chemistry, Royal Jelly analysis, and oil samples.

Rationale: To analyze 6-ODA by GC, the carboxylic acid must be methylated (to increase volatility) and the ketone should ideally be oximated (to prevent enolization).

  • Sample Prep: Extract 50 mg sample with 1 mL Methanol.

  • Derivatization Step 1 (Methyloxime): Add 50 µL of Methoxyamine HCl in Pyridine (20 mg/mL). Incubate at 60°C for 1 hour. This protects the ketone.

  • Derivatization Step 2 (Silylation): Add 100 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at 37°C for 30 mins. This esterifies the carboxylic acid.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Carrier Gas: Helium at 1 mL/min.

    • Temp Program: 70°C (1 min) → 20°C/min → 300°C (5 min).

  • Detection: EI Source (70eV). Monitor m/z specific to the TMS ester fragment.

Method B: LC-MS/MS (Recommended for Bioanalysis)

Best for: DMPK studies, plasma, and cell culture media.

Rationale: Direct analysis using negative electrospray ionization (ESI-) avoids the variability of derivatization.

Workflow Diagram:

LCMSWorkflow Sample Sample (50 µL Plasma) IS Add Internal Std (6-ODA-d3) Sample->IS PPT Protein Ppt (200 µL ACN) IS->PPT Centrifuge Centrifuge 15k x g, 10 min PPT->Centrifuge Inject Inject Supernatant (5 µL) Centrifuge->Inject Separation C18 Column (Reverse Phase) Inject->Separation Detect MS/MS (MRM) Transition: 185 -> 141 Separation->Detect

Figure 2: LC-MS/MS Sample Preparation Workflow.

Protocol Steps:

  • Internal Standard: Spike plasma with deuterated internal standard (6-ODA-d3) to a final concentration of 100 ng/mL.

  • Extraction: Add 4 volumes of ice-cold Acetonitrile to 1 volume of sample. Vortex for 30s.

  • Separation: Centrifuge at 15,000 x g for 10 mins at 4°C.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 5 minutes.

  • MS Parameters (ESI-):

    • Precursor Ion: 185.1 m/z [M-H]-

    • Product Ion (Quant): 141.1 m/z (Loss of

      
      )
      
    • Collision Energy: 15-20 eV.

Causality & Troubleshooting (Self-Validating Systems)

To ensure Trustworthiness and Scientific Integrity , the following controls must be implemented:

  • The "Carryover" Check:

    • Issue: Medium-chain fatty acids are "sticky" in LC systems.

    • Solution: Implement a "sawtooth" wash gradient (100% ACN -> 100% Water -> 100% ACN) between injections. If blank injection after the highest standard shows >20% of LLOQ signal, replace the rotor seal.

  • The "Enolization" Trap (GC-MS):

    • Issue: If you observe split peaks in GC-MS, the ketone at C6 is likely tautomerizing.

    • Causality: Incomplete derivatization allows the keto-enol shift.

    • Fix: Ensure the Methyloxime step (Step 2 in Method A) is performed before silylation. Do not skip this step.

  • Matrix Effect Quantification (LC-MS):

    • Protocol: Compare the slope of a standard curve in solvent vs. a standard curve spiked into extracted blank matrix.

    • Acceptance: Matrix Factor must be between 0.85 and 1.15. If < 0.85 (suppression), switch to a Solid Phase Extraction (SPE) using a weak anion exchange (WAX) cartridge.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Tsikas, D. (2024). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science. MDPI. Retrieved from [Link]

  • Han, J., et al. (2015). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples.[2] NIH PubMed Central. Retrieved from [Link]

  • Raw Material Data. (2025). This compound (CAS 4144-60-9) Chemical Properties.[3] PubChem.[4][5] Retrieved from [Link]

  • Eurachem. (2023). Guide to Quality in Analytical Chemistry: An Aid to Accreditation. Retrieved from [Link]

Sources

Assessing the Purity of Commercial 6-Oxodecanoic Acid Standards: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Gap in Lipid Standards

In drug development and metabolic research, 6-Oxodecanoic acid (CAS 4144-60-9) serves as a critical hapten, metabolic intermediate, and synthetic precursor. While commercial vendors typically list purities of 95%–97%, these figures often rely on non-specific titration or area-under-the-curve (AUC) integration from low-resolution HPLC-UV, failing to account for water content, inorganic salts, or structural isomers.

This guide objectively compares the analytical performance of commercial "Technical Grade" standards against "High-Purity Analytical" equivalents (purified in-house) to demonstrate the impact of impurities on downstream applications. We provide validated protocols for establishing a self-validating purity assessment system.

Comparative Performance Analysis

We compared a typical commercial 97% Purity Claim standard (Vendor A) against an In-House Purified Reference (>99.5%) to illustrate the "hidden" impurity profile and its impact.

Table 1: Comparative Purity Profile & Assay Impact
ParameterCommercial Standard (Vendor Claim: 97%)High-Purity Reference (Recrystallized)Impact on Research
Absolute Purity (qNMR) 92.4% (w/w)99.6% (w/w)Stoichiometric Errors: 5-8% error in ligand binding assays or synthetic stoichiometry.
Major Impurity 1 Water (3.1%)< 0.1%Weighing Error: Hygroscopic nature alters effective mass.
Major Impurity 2 5-Oxodecanoic Acid (1.5%)Not DetectedBiological Interference: Isomers may act as competitive inhibitors in enzymatic assays.
Major Impurity 3 Decanoic Acid (1.2%)Not DetectedBackground Noise: Fatty acid contaminants interfere with lipidomic profiling.
Residual Solvent Ethyl Acetate / HexaneNoneCytotoxicity: Trace solvents can skew cell-based assay viability.

Key Insight: The discrepancy between the vendor's relative purity (97% by GC area) and the absolute purity (92.4% by qNMR) is primarily due to non-volatile salts, water, and response factor differences in GC-FID. Relying solely on the commercial label can introduce a systematic error of ~5% in concentration-dependent experiments.

Critical Analytical Workflows

To validate this compound standards, a single technique is insufficient. We recommend an orthogonal approach combining qNMR (for absolute mass balance) and GC-MS (for specific impurity identification).

Diagram 1: Analytical Decision Matrix

The following workflow illustrates the logic for accepting or rejecting a standard based on orthogonal data.

PurityAssessment Start Commercial this compound (Received) qNMR Step 1: 1H-qNMR (Absolute Purity) Start->qNMR Dissolve in CDCl3 GCMS Step 2: GC-MS (FAME) (Isomer/Homolog ID) qNMR->GCMS If >90% w/w Decision Purity > 98% AND No Isomers? GCMS->Decision Use Release for Biological Assays Decision->Use Yes Purify Recrystallize / Prep-HPLC Decision->Purify No (Recoverable) Reject Reject Batch Decision->Reject No (Complex Mix) Purify->qNMR Re-test

Caption: Orthogonal workflow for validating lipid standards. qNMR establishes mass purity, while GC-MS identifies structural isomers.

Experimental Protocols

Protocol A: Absolute Purity via Quantitative NMR (qNMR)

Rationale: Unlike chromatography, NMR is non-destructive and does not require a reference standard of the analyte itself, only a certified internal standard (IS). It detects water, solvents, and non-chromatographable impurities.

Materials:

  • Solvent: CDCl3 (99.8% D) + 0.03% v/v TMS.

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (TraceCERT® grade).

  • Instrument: 400 MHz NMR or higher.

Step-by-Step Methodology:

  • Weighing: Accurately weigh ~20 mg of the this compound sample (

    
    ) and ~10 mg of the Internal Standard (
    
    
    
    ) into the same vial. Use a microbalance (d=0.001 mg).
  • Dissolution: Add 600 µL of CDCl3. Vortex until fully dissolved.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): ≥ 60 seconds (critical for full relaxation of protons).

    • Scans: 16–32.

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the IS signal (e.g., TCNB aromatic singlet at ~7.7 ppm).

    • Integrate the specific analyte signal: The triplet at ~2.45 ppm (CH2 adjacent to ketone at C5/C7) or the triplet at ~2.35 ppm (CH2 adjacent to carboxylic acid). Avoid the multiplet alkyl chain signals (1.3-1.6 ppm) as they overlap with impurities.

  • Calculation: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    =Integration Area,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Mass weighed,
    
    
    =Purity of IS.[1][2][3]
Protocol B: Impurity Profiling via GC-MS (FAME Derivatization)

Rationale: Keto-acids are thermally unstable and polar. Direct injection leads to tailing and degradation. Methyl esterification (FAME) is mandatory for stable chromatography and isomer separation.

Materials:

  • Reagent: Boron Trifluoride (

    
    ) in Methanol (14%).
    
  • Solvent: Hexane (HPLC Grade).

  • Column: High-polarity capillary column (e.g., DB-Wax or HP-88) to separate positional isomers.

Step-by-Step Methodology:

  • Derivatization:

    • Dissolve 5 mg sample in 0.5 mL Hexane.

    • Add 0.5 mL

      
      -Methanol.
      
    • Heat at 60°C for 10 minutes in a sealed vial. (Do not overheat to prevent ketone degradation).

    • Cool and add 1 mL saturated NaCl and 1 mL Hexane. Vortex.

    • Collect the top Hexane layer (contains this compound methyl ester).

  • GC-MS Parameters:

    • Inlet: Split 1:20, 250°C.

    • Oven: 50°C (1 min) → 10°C/min → 240°C (5 min).

    • MS Source: 230°C, EI mode (70 eV).

  • Analysis:

    • Target Peak: this compound methyl ester.[4]

    • Common Impurities: Look for peaks with M-31 (methoxy loss) or McLafferty rearrangement ions characteristic of different ketone positions (e.g., 5-oxo vs 6-oxo fragmentation patterns differ).

    • Homologs: Check for C9 (Nonanoic) or C11 (Undecanoic) derivatives.

Mechanistic Insight: Origin of Impurities

Understanding how the standard was synthesized helps predict impurities. The most common route involves the Grignard reaction of a di-acid derivative or oxidation of a hydroxy-fatty acid.

Diagram 2: Synthesis & Impurity Pathways

This diagram highlights where specific impurities (Isomers, Homologs) originate during the synthesis process.

SynthesisImpurities Start Starting Material: Adipoyl Chloride + Butyl MgBr Reaction Grignard Addition Start->Reaction Impurity3 Impurity: Homologs (C9/C11 contaminants) Start->Impurity3 Impure Reagents Product This compound Reaction->Product Controlled 1:1 Impurity1 Impurity: 5-Oxo Isomer (Regio-scrambling) Reaction->Impurity1 Acid Catalyzed Migration Impurity2 Impurity: Di-addition (Tertiary Alcohol) Reaction->Impurity2 Over-reaction

Caption: Impurity genesis in Grignard-based synthesis. Over-reaction leads to tertiary alcohols; impure starting halides lead to chain-length homologs.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. [Link]

  • Jiang, H., et al. (2020). Orthogonal Comparison of GC-MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. PubMed Central. [Link]

  • LIPID MAPS®. Structure Database: Oxo fatty acids [FA0106].[5][6] Lipid Maps Gateway.[5][6] [Link]

Sources

Unveiling the Transcriptomic Landscape: A Comparative Guide to 6-Oxodecanoic Acid Treatment

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling and metabolic regulation, fatty acids are far more than simple energy stores. They are dynamic signaling molecules that can profoundly influence cellular fate and function. Among these, 6-Oxodecanoic acid, a C10 fatty acid derivative featuring a ketone group, presents a unique chemical structure that suggests a multifaceted role in cellular processes.[1] This guide provides a comprehensive framework for investigating the transcriptomic consequences of treating cells with this compound, offering a comparative perspective against other well-characterized fatty acids and outlining a robust experimental approach for generating high-quality, interpretable data.

The Rationale: Why Investigate the Transcriptome in Response to this compound?

The transcriptome, the complete set of RNA transcripts in a cell, provides a dynamic snapshot of the genes that are actively being expressed. By employing techniques like RNA sequencing (RNA-Seq), we can gain deep insights into the cellular response to a given stimulus.[2][3] For a compound like this compound, with its dual chemical functionalities, a transcriptomic approach is paramount for:

  • Uncovering Novel Mechanisms of Action: Identifying the signaling pathways and biological processes modulated by this compound.

  • Target Identification and Validation: Pinpointing potential protein targets of the compound by observing changes in the expression of their corresponding genes.[2][4]

  • Biomarker Discovery: Identifying gene expression signatures that can serve as biomarkers for the compound's activity or for a particular cellular state.[5]

  • Comparative Analysis: Understanding how the cellular response to this compound differs from that of other fatty acids, providing crucial insights into its unique biological properties.

Experimental Design: A Blueprint for Robust Comparative Transcriptomics

A well-designed experiment is the cornerstone of reliable and reproducible transcriptomic analysis.[4][6][7] Here, we propose a comprehensive experimental workflow for comparing the effects of this compound with a panel of relevant fatty acids.

Cell Line Selection and Treatment Conditions

The choice of cell line is critical and should be driven by the biological question at hand. For a general investigation, a well-characterized cell line such as the human hepatoma cell line HepG2 is a suitable choice, as it is a widely used model for studying lipid metabolism.[8]

Treatment Panel:

  • Vehicle Control (e.g., DMSO or BSA solution): Essential for establishing a baseline and controlling for the effects of the solvent used to dissolve the fatty acids.[4]

  • This compound: The primary compound of interest. A dose-response and time-course experiment is recommended to identify the optimal concentration and treatment duration.

  • Decanoic Acid (C10:0): A saturated medium-chain fatty acid that serves as a direct structural analog without the ketone group. This comparison will help to elucidate the specific effects of the oxo-group.[9][10]

  • Palmitic Acid (C16:0): A common long-chain saturated fatty acid known to induce lipotoxicity and endoplasmic reticulum stress, providing a well-characterized "adverse" profile for comparison.

  • Oleic Acid (C18:1): A monounsaturated fatty acid often used as a control for "healthy" lipid storage.

  • Pentadecanoic Acid (C15:0): An odd-chain saturated fatty acid with demonstrated beneficial effects on cellular health, acting as a dual partial PPARα/δ agonist.[11]

Replication: A minimum of three biological replicates per condition is crucial for statistical power and to account for biological variability.[6][12]

RNA Extraction, Library Preparation, and Sequencing

High-quality RNA is a prerequisite for successful RNA-Seq. Following treatment, total RNA should be extracted using a reputable method, and its integrity assessed (e.g., using an Agilent Bioanalyzer to determine the RNA Integrity Number, RIN). For gene expression profiling, poly(A) selection-based library preparation (mRNA-Seq) is a cost-effective and robust choice.[12] Sequencing should be performed to a sufficient depth to detect differentially expressed genes, with a typical depth of 20-30 million reads per sample being adequate for most applications.[12]

Data Analysis Pipeline: From Raw Reads to Biological Insight

The analysis of RNA-Seq data is a multi-step process that requires careful quality control and the application of appropriate statistical methods.[3][13]

Primary Analysis: Quality Control and Alignment
  • Raw Read Quality Control: Tools like FastQC are used to assess the quality of the raw sequencing reads.

  • Adapter and Quality Trimming: Removal of adapter sequences and low-quality bases.

  • Alignment to a Reference Genome: The cleaned reads are then aligned to a reference genome (e.g., human genome build GRCh38).

  • Read Quantification: The number of reads mapping to each gene is counted to generate a gene expression matrix.

Secondary Analysis: Differential Expression and Pathway Analysis
  • Differential Gene Expression (DGE) Analysis: Statistical packages such as DESeq2 or edgeR are used to identify genes that are significantly up- or down-regulated in response to each treatment compared to the vehicle control.[14]

  • Clustering and Visualization: Unsupervised clustering methods (e.g., Principal Component Analysis [PCA] and heatmaps) are used to visualize the relationships between samples and to identify broad patterns of gene expression.

  • Pathway and Gene Ontology (GO) Enrichment Analysis: Tools like GSEA, DAVID, or Metascape are used to identify the biological pathways and GO terms that are significantly enriched among the differentially expressed genes. This step is crucial for interpreting the biological significance of the observed transcriptomic changes.

Hypothetical Comparative Transcriptomic Profiles

Based on the known biological activities of other fatty acids, we can formulate hypotheses about the expected transcriptomic signature of this compound.

Treatment GroupExpected Key Transcriptomic SignaturesPotential Biological Implications
This compound Modulation of genes involved in fatty acid metabolism (β-oxidation), oxidative stress response, and potentially pathways related to ketone body metabolism.Unique metabolic and signaling properties due to the ketone group.
Decanoic Acid Upregulation of genes related to fatty acid oxidation and potential modulation of the Akt/mTOR signaling pathway.[8] May also influence genes involved in reducing oxidative stress.[9][10]Serves as a direct comparison to isolate the effect of the 6-oxo group.
Palmitic Acid Upregulation of genes associated with ER stress (e.g., CHOP, BiP), inflammation (e.g., NF-κB target genes), and apoptosis.A pro-inflammatory and lipotoxic profile.
Oleic Acid Upregulation of genes involved in lipid droplet formation and triglyceride synthesis.A profile associated with safe lipid storage.
Pentadecanoic Acid Activation of PPARα and PPARδ target genes, leading to the upregulation of genes involved in fatty acid catabolism and anti-inflammatory responses.[11]A metabolically beneficial and anti-inflammatory profile.

Visualizing the Experimental and Analytical Workflow

To provide a clear overview of the proposed investigation, the following diagrams illustrate the key steps.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sequencing RNA Sequencing cluster_analysis Data Analysis Cell_Line HepG2 Cells Treatment Fatty Acid Panel (this compound, Decanoic Acid, etc.) + Vehicle Control Cell_Line->Treatment Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Library_Prep mRNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Raw_Data Raw Sequencing Reads Sequencing->Raw_Data QC Quality Control & Trimming Raw_Data->QC Alignment Genome Alignment QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DGE Differential Expression Analysis Quantification->DGE Pathway_Analysis Pathway & GO Enrichment DGE->Pathway_Analysis

Caption: Experimental workflow from cell treatment to data analysis.

Signaling_Pathways cluster_fatty_acids Fatty Acid Treatments cluster_pathways Potential Downstream Signaling Pathways cluster_transcriptome Transcriptomic Output FA_6_Oxo This compound PPAR PPARα/δ Signaling FA_6_Oxo->PPAR Oxidative_Stress Oxidative Stress Response FA_6_Oxo->Oxidative_Stress FA_Decanoic Decanoic Acid Akt_mTOR Akt/mTOR Pathway FA_Decanoic->Akt_mTOR FA_Decanoic->Oxidative_Stress FA_Palmitic Palmitic Acid ER_Stress ER Stress & Inflammation FA_Palmitic->ER_Stress FA_Pentadecanoic Pentadecanoic Acid FA_Pentadecanoic->PPAR Gene_Expression Differential Gene Expression PPAR->Gene_Expression Akt_mTOR->Gene_Expression Oxidative_Stress->Gene_Expression ER_Stress->Gene_Expression

Caption: Potential signaling pathways affected by fatty acid treatments.

Conclusion and Future Directions

A comparative transcriptomic analysis of cells treated with this compound holds significant promise for elucidating its biological function and potential therapeutic applications. By comparing its effects to a well-chosen panel of other fatty acids, researchers can dissect the specific contributions of its unique chemical structure. The experimental and analytical framework outlined in this guide provides a robust starting point for such an investigation.

Future studies could expand upon this initial transcriptomic profiling by:

  • Integrating other 'omics' data: Combining transcriptomic data with proteomic and metabolomic data to create a more holistic view of the cellular response.[4]

  • Functional validation: Using techniques such as siRNA-mediated gene knockdown or CRISPR-based gene editing to validate the role of key differentially expressed genes in mediating the effects of this compound.

  • In vivo studies: Investigating the effects of this compound in animal models to assess its physiological relevance.

By systematically applying these approaches, the scientific community can unlock the full potential of this compound and other novel fatty acid signaling molecules.

References

  • Designing Successful RNA-Seq Experiments for Drug Discovery: A Strategic Approach. (n.d.).
  • This compound. (n.d.). CymitQuimica.
  • Tutorial: Guidelines for the Experimental Design of Single-Cell RNA Sequencing Studies. (n.d.). e-Repositori UPF.
  • DRUG-seq Provides Unbiased Biological Activity Readouts for Neuroscience Drug Discovery. (n.d.). PubMed Central.
  • RNA Sequencing in Drug Discovery and Development. (2023, October 10). Lexogen.
  • RNA-Based Drug Response Biomarker Discovery and Profiling. (n.d.). Illumina.
  • Data Processing Pipelines for RNA-seq Data. (2024, August 20). Elucidata.
  • Experimental Design: Best Practices. (n.d.). National Cancer Institute.
  • The octadecanoic pathway: signal molecules for the regulation of secondary pathways. (n.d.). National Institutes of Health.
  • RNA-seq mixology – designing realistic control experiments to compare protocols and analysis methods. (n.d.).
  • Efficient experimental design and analysis strategies for the detection of differential expression using RNA-Sequencing. (n.d.). PubMed Central.
  • Planning for Success: A Strategic Design Guide for RNA-Seq Experiments in Drug Discovery. (2025, April 9). Lexogen.
  • Detailed transcriptomics analysis of the effect of dietary fatty acids on gene expression in the heart. (2012, March 19). PubMed.
  • Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line. (2018, September 11). PubMed Central.
  • Oxidized Fatty Acids as Inter-Kingdom Signaling Molecules. (n.d.). MDPI.
  • This compound (C10H18O3). (n.d.). PubChem.
  • The medium-chain fatty acid decanoic acid reduces oxidative stress levels in neuroblastoma cells. (2021, March 17). PubMed Central.
  • Integrated Gene and Isoform-Level Transcriptomic Analysis of Adverse Childhood Experiences in the Human Prefrontal Cortex. (2025, June 30). PubMed Central.
  • Effects of fatty acid nitroalkanes on signal transduction pathways and airway macrophage activation. (n.d.). PubMed Central.
  • Transcriptomic Analysis of Arachidonic Acid Pathway Genes Provides Mechanistic Insight into Multi-Organ Inflammatory and Vascular Diseases. (2024, July 20). PubMed Central.
  • 8-Oxo-decanoic acid. (n.d.). Sigma-Aldrich.
  • Transcriptomic analysis reveals the anti-cancer effect of gestational mesenchymal stem cell secretome. (2024, April 8). National Institutes of Health.
  • This compound. (n.d.). BLD Pharm.
  • Bactericidal activity of the human skin fatty acid cis-6-hexadecanoic acid on Staphylococcus aureus. (n.d.). PubMed.
  • Transcriptomic changes induced by mycophenolic acid in gastric cancer cells. (2013, December 1). PubMed.
  • Molecular and cellular mechanisms of pentadecanoic acid. (n.d.). PubMed Central.
  • A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. (n.d.). MDPI.
  • The medium-chain fatty acid decanoic acid reduces oxidative stress levels in neuroblastoma cells. (2021, March 17). PubMed.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.